Calcium Dobesilate Hydrate
Description
Properties
CAS No. |
30123-80-2 |
|---|---|
Molecular Formula |
C₆H₈CaO₂S |
Molecular Weight |
247.26 |
Synonyms |
2,5-Dihydroxybenzenesulfonic Acid Calcium Hydrate; 205E; Calcium 2,5-Dihydroxybenzenesulfonate Hydrate; Calcium bis(2,5-Dihydroxybenzenesulfonate) Hydrate; Calcium p-Dihydroxybenzenesulfonate Hydrate; Calcium Dexium Hydrate; Dobesilate Calcium Hydra |
Origin of Product |
United States |
Synthetic Methodologies and Polymorphism Studies of Calcium Dobesilate Hydrate
Chemical Synthesis Pathways and Derivatization
The industrial synthesis of calcium dobesilate hydrate (B1144303) is predominantly a two-step process involving the sulfonation of a hydroquinone (B1673460) precursor followed by neutralization to form the calcium salt. google.compatsnap.com
The primary synthetic route begins with the direct sulfonation of hydroquinone. patsnap.com In this reaction, hydroquinone is treated with concentrated sulfuric acid. google.comevitachem.com The reaction temperature is a critical parameter, typically controlled within a range of 40°C to 100°C, with some processes identifying an optimal range of 80-85°C to drive the reaction to completion. google.comgoogle.com This electrophilic aromatic substitution reaction yields 2,5-dihydroxybenzenesulfonic acid as the main product. An alternative, though less common, industrial method involves a redox-substitution reaction of 1,4-benzoquinone (B44022) with calcium hydrogensulfite. muni.cz
Following the sulfonation step, the resulting 2,5-dihydroxybenzenesulfonic acid is neutralized. researchgate.net This is typically achieved by the gradual addition of calcium carbonate to an aqueous solution of the acid. evitachem.communi.cz The control of pH during this stage is crucial for both product purity and yield. The pH is generally maintained between 3.5 and 4.5. google.comgoogle.com This controlled neutralization facilitates the precipitation of the sparingly soluble byproduct, calcium sulfate (B86663), which can then be removed by filtration. patsnap.com The filtrate, containing the desired calcium dobesilate, is then concentrated and cooled to induce crystallization, yielding the crude product. patsnap.com
| Parameter | Condition | Rationale / Outcome | Reference |
|---|---|---|---|
| Sulfonation Temperature | 80–85°C | Optimal temperature for the sulfonation of hydroquinone. | google.comgoogle.com |
| Neutralization pH | 3.5–4.5 | Prevents acidic degradation (at pH <3.5) or calcium hydroxide (B78521) formation (at pH >5.0); facilitates precipitation of calcium sulfate. | google.comgoogle.com |
| Crude Product Yield | ~50.3% | Initial yield after crystallization from the neutralization reaction. | google.com |
| Recrystallization Yield | 80.2–83.5% | Yield after purification of the crude product. | google.com |
Research into the synthesis of calcium dobesilate focuses on improving purity, yield, and sustainability. A significant challenge is the control of impurities, particularly unreacted hydroquinone, which has potential genotoxicity. researchgate.net One novel approach utilizes the polymorphic nature of the compound, where the dihydrate form is intentionally produced as an intermediate to facilitate the removal of hydroquinone before being converted back to the medicinally active monohydrate form. researchgate.net This purification strategy has been shown to reduce the key impurity to levels far below current pharmacopoeial standards. researchgate.net Furthermore, advancements in chemical engineering have led to the development of integrated, five-step continuous-flow chemistry processes for a more scalable and sustainable synthesis of calcium dobesilate. acs.org
Solid-State Characterization and Hydrate Transformations
Calcium dobesilate is known to exhibit polymorphism, existing in different hydrated forms. smolecule.com The specific hydrate form has significant implications for the compound's physical properties and its processing during pharmaceutical manufacturing.
Research has identified and characterized multiple hydrated forms of calcium dobesilate, most notably the monohydrate and the dihydrate. researchgate.netsmolecule.com The monohydrate is the pharmaceutically active and official drug form, while the dihydrate has been identified as a useful, albeit less stable, intermediate in purification processes. researchgate.netsmolecule.com These forms can be distinguished by analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which reveal different dehydration temperatures and thermal behaviors. researchgate.net X-ray powder diffraction (XRPD) is also used to identify the unique crystal structures of each polymorphic form, with one patented form showing characteristic peaks at 2-theta angles of 6.80°, 11.04°, and 13.56°, among others. google.com
| Hydrate Form | CAS Registry Number | Role/Stability | Reference |
|---|---|---|---|
| Monohydrate | 20123-80-2 | Medicinally active and official pharmacopeial form. | researchgate.netsmolecule.comnorthernsynthesis.eu |
| Dihydrate | 117552-79-1 (SciFinder) | Serves as a beneficial intermediate for purification. | researchgate.netsmolecule.com |
The transformation between the different hydrated forms of calcium dobesilate is a critical aspect of its solid-state chemistry. Studies have determined that the conversion between the dihydrate and the monohydrate is not a simple solid-state dehydration. Instead, the transformation from the dihydrate to the more stable monohydrate occurs exclusively through a solution-mediated transformation mechanism. researchgate.net This process involves dissolving the dihydrate in a specific solvent system, such as ethanol (B145695) or isopropanol, which then allows for the crystallization of the monohydrate form. researchgate.net This mechanistic understanding is crucial for designing and controlling crystallization processes to ensure that the final product is the desired monohydrate polymorph. researchgate.net
Influence of Crystallization Processes on Hydrate Formation and Purity
Research has demonstrated that the transformation between these hydrate forms is not spontaneous but is governed by the crystallization conditions. researchgate.net A novel crystallization process leverages this by first obtaining the dihydrate form through recrystallization, which is more effective for purification. researchgate.net Subsequently, the purified dihydrate is transformed into the desired monohydrate. researchgate.net This multi-step crystallization approach allows for superior control over the final product's characteristics, ensuring high purity that is well below the standards specified in pharmacopoeias. researchgate.net The initial crude product is often obtained by concentrating the reaction filtrate and allowing it to crystallize upon cooling. Further purification is achieved through recrystallization, typically in aqueous ethanol solutions, which enhances both purity and crystal morphology.
Solution-Mediated Transformation Mechanisms
The conversion between the dihydrate and monohydrate forms of calcium dobesilate occurs exclusively through a solution-mediated transformation (SMT) mechanism. smolecule.comresearchgate.net This process involves the dissolution of a less stable solid form (metastable phase) and the subsequent crystallization of a more stable form from the solution. researchgate.net In the case of calcium dobesilate, studies have confirmed that the transformation from the dihydrate to the monohydrate form happens specifically in certain organic solvents. researchgate.net
The mechanism relies on the solubility difference between the two hydrate forms in the chosen solvent system. The less stable dihydrate dissolves, creating a supersaturated solution with respect to the more stable monohydrate, which then nucleates and grows. researchgate.net This transformation pathway is crucial for pharmaceutical manufacturing as it enables the targeted production of the therapeutically active monohydrate form while achieving high purity. smolecule.comresearchgate.net The process can be monitored using in-situ analytical tools to understand the kinetics and ensure complete conversion. mt.com
Role of Solvents in Hydrate Stability and Transformation
The choice of solvent is paramount in controlling the stability and transformation of calcium dobesilate hydrates. Research has identified that the solution-mediated transformation from the dihydrate to the monohydrate form is effectively carried out in ethanol or isopropanol. researchgate.net These solvents facilitate the dissolution of the dihydrate and the crystallization of the monohydrate, driving the conversion. researchgate.net
Aqueous ethanol solutions are particularly significant in the purification and final crystallization steps. Recrystallization from 60–95% aqueous ethanol is a common method to purify the crude product. An optimal concentration of 75% aqueous ethanol has been reported to produce the best crystal morphology and a purity of 99.8%. A 90% ethanol solution has also been cited as optimal, resulting in total impurities below 0.2%. The solvent system not only mediates the hydrate transformation but also plays a crucial role in rejecting impurities, thereby defining the purity profile of the final API.
Interactive Data Table: Solvent Influence on Calcium Dobesilate Purity
| Solvent System | Impurity Targeted | Initial Impurity Content | Final Impurity Content | Purity Achieved | Source |
| Acetone (B3395972):Ethyl Acetate (B1210297) (1:4 v/v) | Quinhydrones | 0.033% | 0.006% | Not specified | |
| Acetone, Ethyl Acetate, or Mixed | Hydrophobic Impurities (e.g., Quinhydrones) | Not specified | 0.013% (Quinhydrones) | 99.877% (Total Impurities 0.123%) | |
| 75% Aqueous Ethanol | General Impurities | Crude | Not specified | 99.8% | |
| 90% Aqueous Ethanol | General Impurities | Not specified | < 0.2% | >99.8% | |
| 60-95% Aqueous Ethanol | General Impurities | Crude (Yield 50.3%) | Not specified | >99.9% | google.com |
Control of Impurities during Crystallization Processes
Controlling impurities during the crystallization of calcium dobesilate hydrate is essential for producing a safe and effective pharmaceutical product. A key impurity of concern is hydroquinone (also known as resorcinol), a starting material in the synthesis that has potential genotoxicity. researchgate.netresearchgate.net Other impurities can include byproducts from the sulfonation reaction, such as quinhydrones and unreacted materials.
A strategic approach to impurity control involves a multi-stage crystallization process. It has been found that the dihydrate form of calcium dobesilate is beneficial for purification. researchgate.net By crystallizing the compound as a dihydrate first, impurities like hydroquinone can be more effectively removed. researchgate.net Following this purification step, the dihydrate is converted to the highly pure monohydrate form. researchgate.net
Another effective method involves a solvent-based pretreatment of the crude calcium dobesilate before the final recrystallization. A patented method describes treating the crude product with organic solvents such as acetone, ethyl acetate, or a mixture of the two. google.com This treatment is effective at removing hydrophobic impurities. For instance, using a 1:4 mixture of acetone to ethyl acetate can significantly reduce the quinhydrone (B85884) content. This pretreatment is followed by recrystallization in aqueous ethanol (e.g., 90% ethanol) to achieve pharmaceutical-grade purity (>99.5%). google.com Careful control over process parameters like pH during neutralization (optimally 3.5–4.5) and temperature during crystallization is also crucial to minimize side reactions and ensure complete precipitation of the desired product while leaving impurities in the mother liquor. evitachem.com
Interactive Data Table: Key Crystallization Parameters and Their Effects
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
| Neutralization pH | 3.5–4.5 | Ensures complete precipitation and minimizes residual acid. | |
| Recrystallization Solvent | 60–95% Aqueous Ethanol | Improves purity to >99.8%. | |
| Concentration (Specific Gravity) | 1.3 g/mL | Prepares the filtrate for efficient crude crystallization. | |
| Cooling Temperature | 20–25°C (Crude) / 6°C (Recrystallization) | Affects crystal size and yield. | google.com |
Pharmacological Profile: Preclinical Mechanisms of Action
Modulation of Capillary Permeability and Endothelial Function
Calcium dobesilate hydrate (B1144303) exerts a significant influence on the microvasculature by modulating capillary permeability and enhancing endothelial function through several distinct pathways. patsnap.com
Calcium dobesilate has been shown to counteract the effects of various biochemical mediators that increase endothelial permeability. It has been found to inhibit the capillary permeability induced by substances such as bradykinin, histamine, and serotonin. researchgate.nettaylorandfrancis.com These inflammatory mediators are known to disrupt the integrity of the endothelial barrier, leading to fluid and protein leakage into the surrounding tissues. nih.govnih.govscribd.commhmedical.com By interfering with the actions of these vasoactive substances, calcium dobesilate helps to maintain normal capillary permeability. google.com
The integrity of the endothelial barrier is critically dependent on tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and claudin-5. researchgate.net In experimental models of diabetes, a condition characterized by increased vascular permeability, the levels of occludin and claudin-5 are often decreased. nih.govnih.gov Studies in diabetic rats have demonstrated that treatment with calcium dobesilate can prevent this diabetes-induced decrease in occludin and claudin-5 levels. nih.govnih.gov Furthermore, it has been observed to inhibit the alteration in the distribution of ZO-1 and occludin in retinal vessels, thereby helping to restore the normal organization of these crucial tight junction proteins. nih.govresearchgate.net
Table 1: Effect of Calcium Dobesilate on Tight Junction Protein Levels in Diabetic Rat Retinas
| Tight Junction Protein | Effect of Diabetes (Untreated) | Effect of Calcium Dobesilate Treatment in Diabetic Rats |
| Occludin | Decreased to 65.2% ± 7.5% of control | Restored to 98.2% ± 9.7% of control |
| Claudin-5 | Decreased to 63.2% ± 5.4% of control | Restored to 92.4% ± 6.2% of control |
| ZO-1 | No significant change in total protein content | Protein levels similar to control values |
Data sourced from studies on streptozotocin-induced diabetic rats. nih.gov
Recent findings indicate that calcium dobesilate can enhance endothelium-dependent relaxation by increasing the synthesis of nitric oxide (NO). nih.govresearchgate.net This effect is attributed to its ability to increase the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.govresearchgate.net In cultured macro- and microvascular endothelial cells, incubation with magnesium dobesilate, a related salt, led to a significant and concentration-dependent increase in eNOS activity. nih.gov The production of NO is crucial for maintaining vascular tone and a healthy endothelium. researchgate.netnih.gov
Antioxidant Mechanisms and Oxidative Stress Modulation
Calcium dobesilate exhibits significant antioxidant properties, which are believed to contribute to its protective effects on the vasculature. patsnap.commdpi.com
In vitro studies have demonstrated the capacity of calcium dobesilate to directly scavenge harmful reactive oxygen species (ROS). It has been shown to be a potent scavenger of hydroxyl radicals, with an efficacy comparable to that of rutin. nih.gov While it can also scavenge superoxide (B77818) radicals, its potency in this regard is lower than that of rutin. nih.gov The ability to neutralize these highly reactive molecules helps to protect cells and tissues from oxidative damage. patsnap.comresearchgate.netnih.gov Research has also indicated that calcium dobesilate can reduce oxidative stress biomarkers in the retina of diabetic mice. nih.gov
Table 2: In Vitro Scavenging Activity of Calcium Dobesilate
| Reactive Oxygen Species | IC50 of Calcium Dobesilate | Comparative IC50 (Rutin) |
| Hydroxyl Radicals | 1.1 µM | 0.7 µM |
| Superoxide Radicals | 682 µM | 30 µM |
IC50 represents the concentration required to inhibit 50% of the radical activity. nih.gov
Inhibition of Lipid Peroxidation
Calcium dobesilate has been shown to be a potent inhibitor of lipid peroxidation, a critical process in oxidative stress-induced cellular damage. mdpi.comjournalagent.com Lipid peroxidation involves the degradation of lipids in cell membranes by reactive oxygen species (ROS), leading to cellular injury. In preclinical models, calcium dobesilate significantly reduces the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation. mdpi.comjournalagent.comsigmaaldrich.com This protective effect is attributed to the compound's ability to scavenge free radicals, thereby preventing the propagation of lipid peroxidation chain reactions. mdpi.compatsnap.com Studies on experimental models of aging and ischemia-reperfusion injury have consistently demonstrated the capacity of calcium dobesilate to mitigate tissue damage by suppressing lipid peroxidation. mdpi.comjournalagent.com
Upregulation of Endogenous Antioxidant Enzyme Activity
Beyond its direct free radical scavenging activity, calcium dobesilate enhances the body's endogenous antioxidant defense systems. nih.govnih.gov Preclinical research indicates that treatment with calcium dobesilate leads to a significant increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mdpi.comnih.govnih.gov These enzymes play a crucial role in neutralizing harmful ROS. For instance, SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide, which is then detoxified into water and oxygen by catalase and glutathione peroxidase. oatext.comoatext.com In a mouse model of aging induced by D-galactose, administration of calcium dobesilate reversed the age-related decline in the activities of these enzymes in brain tissue. mdpi.comnih.gov
Table 1: Effect of Calcium Dobesilate on Endogenous Antioxidant Enzyme Activity in a D-galactose-Induced Aging Mouse Model
| Treatment Group | Superoxide Dismutase (SOD) Activity (% of Normal) | Glutathione Peroxidase (GPx) Activity (% of Normal) | Catalase (CAT) Activity (% of Normal) |
| Control | 100 | 100 | 100 |
| D-galactose | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| D-galactose + CaD (50 mg/kg) | - | Significantly Increased | - |
| D-galactose + CaD (100 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
This table is based on data from a preclinical study and illustrates the significant increase in antioxidant enzyme activity following calcium dobesilate (CaD) treatment compared to the D-galactose-treated group. nih.gov
Reduction of Oxidative Stress Biomarkers in Preclinical Models
Consistent with its antioxidant properties, calcium dobesilate has been shown to effectively reduce key biomarkers of oxidative stress in various preclinical models. nih.govnih.gov In studies involving diabetic mice, treatment with calcium dobesilate significantly lowered retinal levels of malondialdehyde (MDA) and dihydroethidium, a fluorescent dye used to detect superoxide. nih.gov This reduction in oxidative stress markers is a direct consequence of both the inhibition of lipid peroxidation and the upregulation of antioxidant enzyme activity. mdpi.comnih.gov By mitigating oxidative stress, calcium dobesilate helps to protect vascular tissues from the damaging effects of hyperglycemia and other pathological conditions. patsnap.com
Anti-inflammatory Pathways
Calcium dobesilate exerts significant anti-inflammatory effects by targeting key signaling pathways and mediators involved in the inflammatory cascade.
Inhibition of Nuclear Factor Kappa B (NF-κB) Activation and Signaling
A central mechanism of calcium dobesilate's anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov In various preclinical models, including sepsis-associated acute kidney injury and diabetic retinopathy, calcium dobesilate has been shown to prevent the activation of NF-κB. nih.govnih.gov It achieves this by inhibiting the phosphorylation of key signaling molecules such as IKKβ and IκBα, which are upstream regulators of NF-κB. nih.govnih.gov This inhibition prevents the dissociation of NF-κB from its inhibitor IκBα and its subsequent translocation to the nucleus, thereby blocking the transcription of target inflammatory genes. nih.gov
Downregulation of Pro-inflammatory Cytokine Expression
By inhibiting the NF-κB pathway, calcium dobesilate leads to a significant downregulation in the expression of various pro-inflammatory cytokines. nih.govnih.gov Preclinical studies have demonstrated that calcium dobesilate treatment reduces the levels of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.govresearchgate.net This broad-spectrum inhibition of pro-inflammatory mediators contributes to its therapeutic effects in inflammatory conditions. For instance, in a model of monocyte-to-macrophage differentiation, calcium dobesilate significantly decreased the expression of TNF-α, IL-1β, and MCP-1. nih.gov
Table 2: Effect of Calcium Dobesilate on Pro-inflammatory Cytokine Expression
| Cytokine | Effect of Calcium Dobesilate | Preclinical Model |
| Interleukin-1β (IL-1β) | Downregulation | Monocyte-to-macrophage differentiation, Diabetic retina nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Downregulation | Sepsis-associated acute kidney injury, Diabetic retina nih.govnih.gov |
| Interleukin-8 (IL-8) | Downregulation | Sepsis-associated acute kidney injury, Diabetic retina nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Sepsis-associated acute kidney injury, Diabetic retina, Monocyte-to-macrophage differentiation nih.govnih.govnih.govresearchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulation | Monocyte-to-macrophage differentiation, Diabetic retina nih.govnih.gov |
Suppression of Leukocyte Adhesion to Endothelial Cells
Calcium dobesilate has also been found to suppress the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. nih.govnih.gov This effect is mediated, at least in part, by the downregulation of intercellular adhesion molecule-1 (ICAM-1), a key adhesion molecule expressed on the surface of endothelial cells. nih.govnih.gov In a study on diabetic rats, treatment with calcium dobesilate inhibited the diabetes-induced increase in ICAM-1 levels in retinal vessels, which correlated with a decrease in leukocyte adhesion. nih.govnih.gov By preventing the firm attachment of leukocytes to the vascular endothelium, calcium dobesilate helps to reduce inflammation-mediated vascular damage.
Modulation of PKCδ-NADPH Oxidase-MAPK-NF-κB Signaling Pathway
Calcium dobesilate has been shown to exert significant influence over the Protein Kinase C delta (PKCδ)-NADPH Oxidase-Mitogen-Activated Protein Kinase (MAPK)-Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov This pathway is crucial in the differentiation of monocytes into macrophages and the subsequent inflammatory response, which are key events in the pathogenesis of atherosclerosis. nih.gov
Research using in vitro models, such as phorbol (B1677699) ester (PMA)-treated THP-1 leukemic monocytes, has demonstrated that calcium dobesilate can effectively inhibit this signaling cascade. nih.gov The drug's mechanism involves the suppression of reactive oxygen species (ROS) generation. mdpi.com By acting as a ROS scavenger, calcium dobesilate inhibits the activation of PKCδ. mdpi.com This, in turn, prevents the phosphorylation of MAPK pathways, specifically ERK1/2 and p38, and reduces the expression and membrane translocation of NADPH oxidase components like NOX2/p47phox. mdpi.com
The attenuation of this cascade ultimately leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory genes. nih.gov This multi-level intervention by calcium dobesilate effectively reduces both the differentiation of monocytes into macrophages and the associated inflammation. mdpi.comnih.gov
Reduction of Adhesion Molecule and Protease Expression (e.g., CD14, TLR4, MMP9)
A direct consequence of modulating the PKCδ-NADPH Oxidase-MAPK-NF-κB pathway is the reduced expression of key surface markers and enzymes involved in inflammation and tissue remodeling. mdpi.com Preclinical studies have shown for the first time that calcium dobesilate significantly suppresses the expression of Cluster of Differentiation 14 (CD14), Toll-like receptor 4 (TLR4), and Matrix Metalloproteinase-9 (MMP9) in human macrophages. mdpi.comnih.gov
CD14 and TLR4 are critical components of the receptor complex that recognizes bacterial endotoxins, leading to inflammatory activation. nih.gov MMP9 is a protease that degrades the extracellular matrix, playing a role in the progression of vascular diseases like atherosclerosis. nih.gov The downregulation of these molecules by calcium dobesilate has been observed in various models of monocyte-to-macrophage differentiation, including those induced by PMA, lipopolysaccharide (LPS), and high glucose. nih.gov These findings, which have been replicated in primary human macrophages, highlight a significant anti-inflammatory and potentially anti-atherosclerotic mechanism of the compound. mdpi.com
| Molecular Target | Effect of Calcium Dobesilate | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| CD14 | Downregulation/Suppression | PKCδ-NADPH Oxidase-MAPK-NF-κB | mdpi.com, nih.gov |
| TLR4 | Downregulation/Suppression | PKCδ-NADPH Oxidase-MAPK-NF-κB | mdpi.com, nih.gov |
| MMP9 | Downregulation/Suppression | PKCδ-NADPH Oxidase-MAPK-NF-κB | mdpi.com, nih.gov |
Hemorheological and Angiogenic Modulations
Reduction of Blood Hyperviscosity
Calcium dobesilate has been demonstrated to reduce whole-blood hyperviscosity, a factor implicated in the pathogenesis of diabetic microangiopathy. nih.govscienceopen.comkarger.com In double-blind, randomized trials involving patients with diabetic retinopathy, treatment with calcium dobesilate resulted in a statistically significant decrease in whole-blood viscosity. nih.govconsensus.app This effect is believed to improve blood flow and tissue irrigation, which is crucial in conditions where microcirculation is compromised. medicaldialogues.inagp.com.pk
The reduction in blood viscosity is associated with a decrease in fibrinogen and cholesterol levels and a diminution of the albumin/globulin ratio. nih.gov By lowering blood viscosity, calcium dobesilate may favorably impact the progression of diabetic retinopathy. nih.gov
| Parameter | Observed Effect | Associated Condition | Reference |
|---|---|---|---|
| Whole Blood Viscosity | Significant Reduction | Diabetic Retinopathy | nih.gov, scienceopen.com |
| Plasma Viscosity | Reduction | Diabetic Retinopathy | medicaldialogues.in, consensus.app |
| Fibrinogen | Significant Reduction | Diabetic Retinopathy | nih.gov |
Inhibition of Platelet Aggregation
Calcium dobesilate exhibits a moderate inhibitory effect on platelet aggregation. medicaldialogues.innih.govsapub.org Studies have shown that it can reduce platelet aggregation induced by agents like thrombin and collagen. nih.gov This anti-aggregating effect is considered beneficial in preventing thromboembolic complications. nih.govpatsnap.com The mechanism underlying this action appears to be mediated through the cyclic AMP (cAMP) pathway. nih.gov Research indicates that calcium dobesilate increases platelet cAMP levels, likely through the activation of adenyl cyclase, which in turn inhibits platelet function. nih.gov This effect contributes to the prevention of microthrombi formation in the vasculature. patsnap.com
Modulation of Endothelin-1 (B181129) (ET-1) and its Receptors (ETA-R, ETB-R)
Endothelin-1 (ET-1) is a potent vasoactive peptide that exerts its effects through binding to at least two major receptor subtypes: ETA and ETB. wikipedia.orgguidetopharmacology.org The activation of ETA receptors, located on vascular smooth muscle tissue, leads to vasoconstriction and an increase in blood pressure. wikipedia.org Conversely, ETB receptors can mediate both vasodilation and vasoconstriction. wikipedia.orgguidetopharmacology.org The activation of these G protein-coupled receptors results in an elevation of intracellular free calcium, which triggers smooth muscle contraction. wikipedia.orgnih.gov While the direct modulatory effects of Calcium Dobesilate Hydrate on ET-1 and its specific receptors require further detailed elucidation, its known vasoprotective properties suggest a potential interaction within this pathway.
Cellular and Molecular Responses Beyond Vascular Effects
Beyond its well-documented vascular effects, this compound influences fundamental cellular processes such as autophagy and apoptosis through its interaction with key signaling pathways.
Restoration of Autophagy via VEGF/PI3K/AKT/mTOR Pathway Inhibition
This compound has been shown to restore autophagy, a cellular process for degrading and recycling cellular components, by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.govnih.gov In conditions where this pathway is overactive, such as in certain diabetic complications, autophagy can be suppressed. frontiersin.org this compound administration has been found to decrease the expression of VEGF and downregulate its receptor, VEGFR-2. frontiersin.orgnih.gov This, in turn, leads to the reduced activation of the downstream PI3K/AKT/mTOR pathway. frontiersin.orgnih.gov Specifically, it decreases the phosphorylation of PI3K, AKT, and mTOR. frontiersin.orgnih.gov By inhibiting this cascade, this compound effectively restores autophagy, as evidenced by changes in the expression of autophagy-related proteins like LC3 II, Atg5, beclin 1, and p62. frontiersin.orgnih.govresearchgate.net
Table 1: Effect of this compound on Key Proteins in the Autophagy Pathway
| Protein Target | Effect of this compound Treatment | Signaling Pathway | Reference |
| VEGF | Decrease | VEGF/PI3K/AKT/mTOR | frontiersin.orgnih.gov |
| VEGFR-2 | Downregulation | VEGF/PI3K/AKT/mTOR | frontiersin.orgnih.govnih.gov |
| p-PI3K/t-PI3K | Decrease | VEGF/PI3K/AKT/mTOR | frontiersin.orgnih.gov |
| p-AKT/t-AKT | Decrease | VEGF/PI3K/AKT/mTOR | frontiersin.orgnih.gov |
| p-mTOR/t-mTOR | Decrease | VEGF/PI3K/AKT/mTOR | frontiersin.orgnih.gov |
| LC3 II | Decrease | Autophagy | frontiersin.orgnih.govresearchgate.net |
| Atg5 | Decrease | Autophagy | frontiersin.orgnih.govresearchgate.net |
| Beclin 1 | Decrease | Autophagy | frontiersin.orgnih.govresearchgate.net |
| p62 | Increase | Autophagy | frontiersin.orgnih.govresearchgate.net |
Modulation of Cellular Apoptosis (e.g., regulation of Bcl-2 and p53 expression)
This compound also modulates cellular apoptosis, in part by regulating the expression of key proteins in the apoptotic cascade, such as those in the Bcl-2 family and the tumor suppressor p53. bvsalud.org The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). mdpi.com The balance between these proteins is critical for determining cell fate. mdpi.com
In a model of cisplatin-induced injury in human proximal tubular epithelial cells, this compound was shown to inhibit apoptosis. bvsalud.org This effect was associated with a significant increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic proteins Bax and p53. bvsalud.org By shifting the balance towards cell survival, this compound can alleviate cellular damage and inhibit apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway. bvsalud.org
Table 2: Impact of this compound on Apoptotic Protein Expression
| Protein | Function | Effect of this compound | Reference |
| p53 | Pro-apoptotic | Decreased Expression | bvsalud.org |
| Bax | Pro-apoptotic | Decreased Expression | bvsalud.org |
| Bcl-2 | Anti-apoptotic | Increased Expression | bvsalud.org |
| Caspase-3 | Pro-apoptotic | Decreased Expression | bvsalud.org |
Influence on Glial Activation and Glutamate (B1630785) Transport in Retinal Models
In preclinical models of diabetic retinopathy, this compound demonstrates a significant neuroprotective role by modulating glial cell activity and glutamate homeostasis. consensus.appresearchgate.net Diabetes is associated with glial activation and a subsequent increase in extracellular glutamate in the retina, a phenomenon known as excitotoxicity that leads to neuronal cell death. nih.gov Calcium Dobesilate intervenes in this pathological process by significantly decreasing glial activation and apoptosis. consensus.appresearchgate.net
The primary mechanism for this effect is linked to its influence on the glutamate/l-aspartate transporter (GLAST). nih.gov GLAST is the predominant glutamate transporter responsible for the uptake of glutamate by Müller cells. nih.gov In diabetic retinal models, glial activation leads to the downregulation of GLAST, resulting in an accumulation of extracellular glutamate. nih.gov Research in diabetic (db/db) mice has shown that treatment with Calcium Dobesilate prevents this diabetes-induced downregulation of GLAST. consensus.appresearchgate.net By inhibiting the downregulation of this key transporter, Calcium Dobesilate helps to prevent the accumulation of glutamate, thereby reducing excitotoxicity and protecting retinal neurons. consensus.appnih.gov
Furthermore, the neuroprotective effects are also associated with the modulation of the endothelin-1 (ET-1) system. Calcium Dobesilate has been found to prevent the upregulation of ET-1 and its ETB receptor, which are implicated in neurodegeneration. consensus.app Since ET-1 can enhance glutamate-induced neurotoxicity, the inhibitory effect of Calcium Dobesilate on the ET-1 system provides an additional layer of neuroprotection. nih.gov
Table 1: Effects of Calcium Dobesilate on Retinal Neuroprotection
| Parameter | Effect of Diabetes in Retinal Models | Effect of Calcium Dobesilate Treatment | Reference |
| Glial Activation | Increased | Significantly decreased | consensus.appresearchgate.net |
| Apoptosis | Increased | Significantly decreased | consensus.appresearchgate.net |
| GLAST Transporter | Downregulated | Prevents downregulation | consensus.appnih.gov |
| Extracellular Glutamate | Increased | Prevents increase | consensus.appnih.gov |
| Endothelin-1 (ET-1) & Receptors | Upregulated | Prevents upregulation | consensus.app |
Unelucidated Mechanisms of Action
While several therapeutic effects of this compound have been identified, the precise molecular mechanisms underlying many of its actions are not fully elucidated. consensus.appnih.gov It is recognized as a vasoprotective agent that reduces capillary permeability, decreases blood viscosity, and inhibits platelet aggregation. patsnap.comtaylorandfrancis.comwikipedia.org However, the exact pathways through which it achieves the stabilization of the capillary basement membrane and interacts with biochemical mediators of permeability are still under investigation. wikipedia.org
The compound exhibits a multi-faceted profile that includes antioxidant and anti-inflammatory activities. patsnap.comtaylorandfrancis.com It is known to scavenge free radicals and reduce the release of inflammatory mediators like prostaglandins (B1171923). patsnap.comtaylorandfrancis.com These actions are believed to contribute to its protective effects on the vascular endothelium. patsnap.com Additionally, Calcium Dobesilate has been observed to modulate the activity of growth factors, including Vascular Endothelial Growth Factor (VEGF), which is crucial in controlling abnormal angiogenesis and vascular permeability. consensus.apppatsnap.com It also impacts the PKC-delta-p38 MAPK pathway, which is involved in microvascular impairment. consensus.appresearchgate.net Despite these observations, a complete picture of the signaling cascades and molecular targets remains to be fully detailed. wbcil.com For instance, research has shown it can improve renal interstitial fibrosis in mice, but the specific mechanism for this effect is not clear. taylorandfrancis.com
Table 2: Partially Understood Mechanisms of Calcium Dobesilate
| Observed Effect | Putative Mechanism | Status of Elucidation | Reference |
| Vasoprotection | Reduces capillary permeability and blood viscosity; inhibits platelet aggregation. | General effects known, specific molecular interactions are not fully clear. | patsnap.comtaylorandfrancis.comwikipedia.org |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress on vascular endothelium. | Action is observed, but the full range of molecular interactions is under investigation. | patsnap.com |
| Anti-inflammatory Effects | Inhibits release of mediators like prostaglandins; inhibits NF-κB activation. | Key pathway inhibitions are known, but the complete mechanism is not fully detailed. | nih.govpatsnap.com |
| Growth Factor Modulation | Prevents upregulation of VEGF; inhibits the PKC-delta-p38 MAPK pathway. | Effects on key pathways are documented, but the upstream triggers are not fully understood. | consensus.apppatsnap.com |
Kv7.2/3 Channel Opener Activity and Related Signaling
Recent research has identified a novel and previously unrecognized mechanism of action for Calcium Dobesilate as a Kv7.2/3 potassium channel opener. nih.govresearchgate.net The Kv7.2/3 channel, a heteromer of Kv7.2 and Kv7.3 subunits, is a voltage-gated potassium channel that has a significant influence on neuronal excitability. nih.gov These channels are a primary target for the development of anticonvulsant drugs. researchgate.net
Table 3: Kv7.2/3 Channel Opener Activity Profile
| Compound | Target Channel | Activity | Significance | Reference |
| Calcium Dobesilate | Kv7.2/3 | Channel Opener | A previously unrecognized mechanism of action. | nih.govresearchgate.net |
| Gentisic Acid (analog) | Kv7.2/3 | Potent and selective channel opener (EC50 = 2.8 nM). | Provides the basis for understanding the activity of its analog, Calcium Dobesilate. | nih.govresearchgate.net |
Pharmacokinetic Profile: Preclinical Investigations
Absorption and Distribution Studies in Animal Models
Preclinical and bioavailability studies have demonstrated that calcium dobesilate exhibits a phenomenon known as "flip-flop pharmacokinetics". nih.govresearchgate.net This occurs when the rate of drug absorption from the site of administration is slower than its rate of elimination from the body. Consequently, the terminal phase of the plasma concentration-time curve reflects the absorption rate rather than the elimination rate.
Interactive Data Table: Pharmacokinetic Parameters of Calcium Dobesilate Illustrating Flip-Flop Kinetics
| Administration Route | Half-life (t½) | Time to Maximum Concentration (tmax) |
| Intravenous | 1.9 ± 0.6 hours | Not Applicable |
| Oral (Ampule/Tablet) | 5.6 to 6.3 hours | ~4 hours |
Studies in animal models indicate that calcium dobesilate has specific tissue distribution characteristics. Following administration, the compound is distributed throughout the body, but it does not uniformly penetrate all tissues.
One notable finding is the compound's ability to penetrate ocular tissues. A study in rabbits demonstrated that after a single topical application of a 1% calcium dobesilate solution, the compound achieved considerable penetration into the eye. plos.org This is a significant finding, particularly in the context of its therapeutic use in conditions like diabetic retinopathy.
Conversely, preclinical data suggest that calcium dobesilate does not readily cross the blood-brain barrier. nih.gov This implies that its distribution into the central nervous system is limited.
Pharmacokinetic studies in beagle dogs after intravenous infusion have shown that plasma levels of calcium dobesilate can reach high concentrations, which are thought to be crucial for its pharmacological effects on the cardiac lymphatic system. nih.gov In one study, after a single intravenous infusion, the plasma level was 263 +/- 68 micrograms/ml at the end of the infusion, decreasing to 56 +/- 23 micrograms/ml by the third hour. nih.gov
Investigations in animal models have provided insights into the ability of calcium dobesilate to cross key biological barriers. As mentioned previously, the compound does not appear to cross the hematoencephalic (blood-brain) barrier. nih.gov
Furthermore, preclinical studies in animals have indicated that calcium dobesilate does not cross the placental barrier. nih.gov This is an important characteristic, suggesting that fetal exposure to the drug may be minimal. However, it is noted that whether this finding translates to humans remains uncertain. nih.gov
Metabolism and Biotransformation Pathways in Preclinical Systems
Preclinical evidence suggests that calcium dobesilate undergoes limited metabolism in the body. Multiple sources indicate that the compound is poorly metabolized, with less than 10% of the administered dose being converted into metabolites. plos.org The majority of the drug is excreted in its unchanged, parent form. plos.org Consequently, there is a lack of detailed identification of specific metabolites in preclinical animal studies, as the extent of biotransformation is minimal.
Excretion Routes and Mechanisms in Animal Models
Preclinical studies in various animal models have established that Calcium Dobesilate is eliminated from the body primarily through renal excretion. wikipedia.org The compound undergoes limited metabolism, with less than 10% being biotransformed, indicating that the majority of the drug is excreted unchanged. wikipedia.org
Investigations in several species support the role of the kidneys as the main route of clearance. Pharmacokinetic studies in rats have demonstrated the rapid elimination of the parent drug from plasma. researchgate.net Similarly, research in beagle dogs showed a total elimination of the compound from the blood within 20 hours after administration, precluding the risk of accumulation. nih.gov Studies involving horses further confirm the gastrointestinal absorption and subsequent presence of the active agent, 2,5-dihydroxybenzene sulfonate (2,5HBSA), in plasma, with pharmacokinetic models incorporating both plasma and urine concentrations to describe its elimination. nih.govmadbarn.comnih.gov The analysis of urine is a key component in these studies, underscoring its importance as an excretion pathway. nih.gov
The primary mechanism of excretion is the filtration of the unchanged parent compound and its minor metabolites through the kidneys into the urine. The low degree of plasma protein binding facilitates this glomerular filtration process.
| Animal Model | Primary Excretion Route | Key Findings | References |
|---|---|---|---|
| Rats | Renal | Demonstrated rapid elimination from plasma. | researchgate.net |
| Dogs (Beagle) | Renal | Complete elimination from blood plasma observed, preventing accumulation. | nih.govnih.gov |
| Horses (Warmblood) | Renal | The active agent (2,5HBSA) is detected in plasma and its elimination is modeled via urine concentrations. | nih.govmadbarn.comnih.gov |
Influence of Hydration States on Pharmacokinetic Parameters
While specific preclinical studies examining the direct influence of hydration states on the pharmacokinetics of Calcium Dobesilate Hydrate (B1144303) are not extensively documented, established principles from animal models of dehydration provide a strong basis for understanding potential effects. Dehydration is known to induce significant physiological changes that can alter the absorption, distribution, metabolism, and excretion of therapeutic agents. nih.gov
In animal models, such as rats and goats, water deprivation has been shown to significantly alter the pharmacokinetic profiles of various drugs. nih.govnih.gov A primary consequence of dehydration is a reduction in renal function and urine output. nih.govnih.gov For drugs like Calcium Dobesilate that are predominantly cleared by the kidneys, this can lead to a significant decrease in renal and total body clearance. nih.govnih.gov
Furthermore, dehydration leads to a contraction of total body water and extracellular fluid volume. nih.gov This can cause a decrease in the apparent volume of distribution (Vd) of a drug. nih.govmsdvetmanual.com The combined effect of reduced clearance and a smaller volume of distribution typically results in a prolonged elimination half-life and elevated area under the plasma concentration-time curve (AUC), indicating increased systemic drug exposure. nih.govnih.gov Studies in dehydrated rats have shown significantly slower renal clearance (Cl(r)) and, consequently, slower total clearance for renally excreted compounds. nih.govnih.gov
Given that Calcium Dobesilate is mainly eliminated via the kidneys, its pharmacokinetic parameters are expected to be sensitive to the hydration status of the animal. wikipedia.org A state of dehydration would likely decrease its rate of excretion, potentially leading to higher plasma concentrations and a longer elimination half-life.
| Pharmacokinetic Parameter | General Effect of Dehydration in Animal Models | Underlying Mechanism | References |
|---|---|---|---|
| Renal Clearance (Cl(r)) | Decrease | Reduced renal blood flow and glomerular filtration rate; decreased urine flow. | nih.govnih.gov |
| Total Body Clearance (Cl) | Decrease | Primarily due to the reduction in renal clearance for renally excreted drugs. | nih.gov |
| Volume of Distribution (Vd) | Decrease | Contraction of total body water and extracellular fluid volume. | nih.govmsdvetmanual.com |
| Elimination Half-Life (t1/2) | Increase / Prolongation | Result of decreased clearance and a potentially altered volume of distribution. | nih.gov |
| Area Under the Curve (AUC) | Increase | Indicates higher systemic drug exposure due to reduced clearance. | nih.gov |
Advanced Formulation and Drug Delivery Research
Hydrogel Formulations and Release Kinetics
Research into advanced formulations for Calcium Dobesilate Hydrate (B1144303) has explored the use of hydrophilic gels to control its release for dermal applications. These studies aim to understand how different polymers influence the delivery of the active compound through the skin.
Hydrophilic gels of calcium dobesilate have been developed using various polymers as carriers to evaluate their effect on the drug's release kinetics. researchgate.netresearchgate.net Formulations have utilized nonionic polymers like Methylcellulose (MC) and Hydroxypropyl Methylcellulose (HPMC), as well as anionic polymers such as copolymers of acrylic acid (Polyacrylic Acid, PA). researchgate.netresearchgate.net Hydrogels are recognized as effective carriers for therapeutic substances due to their high water content, biocompatibility, and bioadhesion properties. researchgate.netbibliotekanauki.pl The composition of these gels involves dispersing the polymer and the active pharmaceutical ingredient, calcium dobesilate, in an aqueous medium to form a three-dimensional polymeric system. researchgate.netbibliotekanauki.pl
Table 1: Composition of Investigated Calcium Dobesilate Hydrophilic Gels
| Formulation ID | Polymer Carrier | Polymer Type |
|---|---|---|
| A | Methylcellulose (MC) | Nonionic |
| B | Polyacrylate Crosspolymer 11 (PC-11) | Anionic |
| C | Modified Polyacrylic Acid (PA) | Anionic |
| D | Hydroxypropyl Methylcellulose (HPMC) | Nonionic |
To assess the release rate of calcium dobesilate from these hydrogel formulations, in vitro studies have been conducted using excised porcine ear skin as a biological membrane. researchgate.netpharmaexcipients.com This model is considered an advantageous and reproducible method for dermatopharmacokinetic assessments, offering data comparable to that from human subjects. pharmaexcipients.com The experimental setup typically involves using pharmacopoeial paddle methods with extraction cells where the porcine skin separates the hydrogel formulation from an acceptor fluid. researchgate.netpharmaexcipients.com The amount of calcium dobesilate released into the aqueous acceptor fluid is quantified over time, often using UV-VIS spectrometry at a wavelength of 300 nm. researchgate.netpharmaexcipients.com
Studies have shown that the type of polymer significantly impacts the release profile. researchgate.net Formulations containing Methylcellulose (MC), Polyacrylic Acid (PA), and a polyacrylate crosspolymer delivered over 60% of the active component through the porcine ear skin within 250 minutes. researchgate.net In contrast, a formulation based on Hydroxypropyl Methylcellulose (HPMC) showed a release of approximately 51% under similar conditions. researchgate.net The use of porcine skin has been noted to influence the release pattern when compared to artificial membranes. researchgate.netpharmaexcipients.com
To understand the mechanism of drug release from the hydrogel matrix, the experimental data from in vitro studies are fitted to various kinetic models. researchgate.netptfarm.plankara.edu.tr The most commonly applied models include the zero-order, first-order, and Higuchi models. researchgate.netpharmaexcipients.com
Zero-Order Kinetics: This model describes a system where the drug release rate is independent of its concentration. ptfarm.plankara.edu.tr The release is represented by the equation Qt = Q0 + K0t, where Qt is the amount of drug dissolved in time t, and K0 is the zero-order release constant. ptfarm.pl
First-Order Kinetics: This model describes drug release where the rate is dependent on the concentration of the drug. rjptonline.org
Higuchi Model: Developed to describe drug release from a matrix system, this model relates the cumulative amount of drug released to the square root of time (ft = KH × t1/2), suggesting that the release mechanism is based on Fickian diffusion. ptfarm.pl
Analysis of calcium dobesilate release through porcine ear skin indicated that the process is often aligned with zero-order or first-order kinetics. researchgate.netpharmaexcipients.com Specifically, formulations prepared with Methylcellulose and Polyacrylic Acid appear to control the delivery of the active component in a manner that is independent of its concentration, which is characteristic of a zero-order process. pharmaexcipients.com
Table 2: Kinetic Models for Drug Release
| Kinetic Model | Equation | Description |
|---|---|---|
| Zero-Order | Qt = Q0 + K₀t | Release rate is constant and independent of drug concentration. ptfarm.plankara.edu.tr |
| First-Order | log C = log C₀ - Kt / 2.303 | Release rate is proportional to the amount of drug remaining in the matrix. rjptonline.org |
| Higuchi | ft = KH × t¹/² | Release is based on diffusion from a homogeneous matrix, proportional to the square root of time. ptfarm.pl |
Liposomal Drug Delivery Systems
Liposomes are another advanced drug delivery system being investigated for Calcium Dobesilate Hydrate. These vesicles, composed of a phospholipid bilayer, can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. nih.gov
The thin lipid film hydration method is a common technique used to produce liposomes containing calcium dobesilate. researchgate.netnih.gov The process begins with dissolving lipids, such as soybean lecithin (B1663433) and cholesterol, in an organic solvent. researchgate.netmdpi.com This solution is then evaporated under vacuum, which deposits a thin, dry lipid film on the inner wall of a container. mdpi.comgoogle.com
The subsequent step is the hydration of this film with an aqueous medium that contains the water-soluble calcium dobesilate. researchgate.netmdpi.com Agitation of the container facilitates the formation of multilamellar vesicles (MLVs) that encapsulate the active drug within their aqueous core. google.com For lipophilic drugs, the drug is dissolved with the lipids in the organic solvent, while hydrophilic drugs like calcium dobesilate are incorporated during the hydration step. mdpi.com
After preparation, liposomal formulations of calcium dobesilate undergo extensive physicochemical characterization to determine their properties. researchgate.net Techniques such as dynamic light scattering (DLS), optical microscopy, and Fourier-transform infrared spectroscopy (FTIR) are employed. researchgate.netnih.gov
Dynamic Light Scattering (DLS): This technique is used to measure the size distribution and surface charge (zeta potential) of the liposomes. nih.govnih.gov
Microscopy: Optical microscopy can be used for preliminary visualization of the liposomes, revealing their structure and identifying any potential aggregation or the presence of undissolved crystals. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to confirm the encapsulation of the drug and to study the interactions between calcium dobesilate and the lipid components. researchgate.netnih.gov In studies of calcium dobesilate liposomes, FTIR spectra showed characteristic peaks for the drug, with a low peak around 3400 cm⁻¹ and intense peaks between 1000 cm⁻¹ and 1200 cm⁻¹. researchgate.netnih.gov Changes in the spectrum, such as the decay of a lecithin peak, may indicate chemical interactions or hydrolysis within the formulation. researchgate.netnih.gov
Characterization studies have observed that factors such as ethanol (B145695) concentration can influence the final properties of the liposomes, potentially leading to the formation of aggregates or irregular vesicles. researchgate.net
Strategies for Enhanced Bioavailability and Targeted Delivery (Theoretical/Preclinical)
While specific preclinical studies on targeted delivery or bioavailability enhancement for liposomal this compound are not extensively documented, general principles of nanoparticle drug delivery offer a theoretical framework for future research. jchr.orgnih.gov The primary goals of such strategies are to improve the extent of drug absorption and to direct the drug specifically to the site of action, thereby increasing efficacy and reducing potential side effects. nih.gov
One major strategy for enhancing oral bioavailability of poorly absorbed drugs is "nanonization," or the reduction of particle size to the nanometer scale. scispace.com Formulating this compound into nanoparticles, such as liposomes, increases the surface-area-to-volume ratio, which can lead to improved dissolution and permeability across biological membranes. jchr.orgscispace.com Nanoparticle-based systems can be engineered to interact with epithelial barriers, potentially enhancing drug transport. jchr.org
For targeted delivery, liposomes can be functionalized to create more advanced, "smart" drug delivery systems. nih.govmdpi.com This involves modifying the surface of the liposome (B1194612) to achieve specific delivery goals:
Passive Targeting: This strategy often involves modifying the liposome surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.com PEGylation creates a hydrophilic barrier that reduces recognition by the immune system, prolonging the circulation time of the liposome in the bloodstream. This extended circulation increases the probability of the liposome accumulating in tissues with leaky vasculature, such as tumors or sites of inflammation, via the Enhanced Permeation and Retention (EPR) effect. nih.govmdpi.com
Active Targeting: This approach involves conjugating specific ligands—such as antibodies, peptides, or aptamers—to the liposome surface. nih.govmdpi.com These ligands are chosen to bind with high affinity to receptors that are overexpressed on the surface of target cells. researchgate.net This specific binding facilitates the delivery of the encapsulated drug (e.g., this compound) directly to the desired tissue or cell type, which could be particularly relevant for targeting vascular endothelial cells in diseases of the microvasculature. Preclinical models using functionalized liposomes for other drugs, such as doxorubicin, have demonstrated the potential of this approach to improve anti-tumor activity. nih.govliposomes.ca
These strategies remain in the theoretical and preclinical realm for this compound and would require significant research to translate into clinical applications.
Lyophilization for Formulation Stability
Lyophilization is a critical process for ensuring the long-term shelf-life of liposomal drug products by converting the unstable aqueous dispersion into a stable, dry powder. nih.govnih.gov The process involves freezing the formulation and then removing the solvent (water) through sublimation under vacuum. nih.govnih.gov This technique is essential for preserving the physical and chemical integrity of the liposomes and the encapsulated active pharmaceutical ingredient. mdpi.com
The success of lyophilization depends on carefully optimized formulation and process parameters. researchgate.net Research on hydrogel formulations containing liposomal this compound utilized a freeze-drying cycle with a freezing temperature of -30°C and a chamber pressure of 0.37 mbar. nih.govresearchgate.net The freezing rate is a particularly critical parameter; a rapid freeze rate can be beneficial as it forms smaller ice crystals, which may reduce the mechanical stress and disruption to the liposome's bilayer structure. mdpi.com Conversely, slow freezing can negatively alter the liposome's structure. mdpi.com
Upon completion of the lyophilization cycle, a dry, porous "cake" is formed. researchgate.net This cake should ideally allow for rapid and complete rehydration (reconstitution) with an appropriate aqueous vehicle before administration, restoring the original liposomal dispersion without significant changes in particle size, aggregation, or drug leakage. researchgate.net The stability of the final lyophilized product is superior to that of a liquid formulation, as the solid state significantly slows down degradation pathways like lipid hydrolysis. nih.govresearchgate.net In a study involving this compound liposomes, Fourier-transform infrared spectroscopy (FTIR) analysis of the lyophilized product suggested that some hydrolysis of the lecithin ester bond might have occurred during the formulation or lyophilization process, highlighting the need for careful process control. nih.govresearchgate.netnih.gov
Advanced Analytical Methodologies for Research and Development
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analytical assessment of Calcium Dobesilate Hydrate (B1144303). When coupled with various detectors, it provides the specificity and sensitivity required for both quality control and bioanalytical studies.
High-Performance Liquid Chromatography (HPLC) with UV-VIS Detection
HPLC with Ultraviolet-Visible (UV-VIS) detection is a widely adopted method for the routine analysis of Calcium Dobesilate Hydrate. Its robustness, precision, and accuracy make it suitable for a range of applications, from determining the potency of pharmaceutical dosage forms to monitoring the stability of the compound.
The development of a reliable HPLC-UV method necessitates the careful optimization of several chromatographic parameters to achieve adequate separation and quantification of this compound from potential impurities or formulation excipients. A typical reversed-phase HPLC method involves a C18 column, which separates compounds based on their hydrophobicity.
The mobile phase composition is a critical factor. For instance, a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile or methanol) is commonly used. The pH of the aqueous phase is often adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. One study reported the successful use of a mobile phase composed of pH 2.5 phosphate buffer and acetonitrile in a 95:5 (v/v) ratio. researchgate.net Another method developed for hydrogel formulations utilized a 1:1 mixture of acetonitrile and water, acidified to a pH of 2.5. bibliotekanauki.plsemanticscholar.org
Validation of the analytical method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For example, a validated method for a capsule dosage form demonstrated linearity for Calcium Dobesilate over a concentration range of 50-450 µg/mL. researchgate.net In another study, the method was validated for hydrogel formulations, showing good linearity with a correlation coefficient (r²) greater than 0.9927. bibliotekanauki.plsemanticscholar.org The precision of these methods is typically confirmed by low relative standard deviation (RSD) values, often less than 2%. researchgate.net
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Waters Symmetry C18 (4.6x150mm), 5µm researchgate.net | Purospher Star 18e (250 x 4.6 mm), 5 µm bibliotekanauki.plsemanticscholar.org |
| Mobile Phase | pH 2.5 Phosphate buffer:Acetonitrile (95:5, v/v) researchgate.net | Acetonitrile:Water (1:1, v/v), pH 2.5 bibliotekanauki.plsemanticscholar.org |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min semanticscholar.org |
| Detection Wavelength | 300 nm researchgate.net | 240 nm bibliotekanauki.plsemanticscholar.org |
| Injection Volume | 20 µL researchgate.net | 20 µL semanticscholar.org |
| Retention Time | 4.22 min researchgate.net | 2.7 - 3.1 min bibliotekanauki.plsemanticscholar.org |
Determining the concentration of this compound in biological fluids like plasma is crucial for pharmacokinetic studies. HPLC-UV methods for bioanalysis require a robust sample preparation step to extract the drug from the complex matrix and minimize interference from endogenous components.
One established method employs ion-pairing extraction. In this technique, a cationic pairing ion, such as tetra-n-butylammonium hydroxide (B78521), is used to form a neutral ion-pair with the anionic dobesilate, which can then be extracted into an organic solvent like dichloromethane. This is followed by separation on a reversed-phase column, for instance, a Discovery RP-Amide C16 column. bibliotekanauki.pl The mobile phase for such an analysis might consist of a potassium dihydrogenphosphate buffer (e.g., 50 mM, pH 2.5) and acetonitrile (e.g., 75:25, v/v), with UV detection at approximately 305 nm. bibliotekanauki.pl
The validation of bioanalytical methods includes assessments of selectivity, linearity, accuracy, precision, recovery, and stability. A validated method for human plasma demonstrated a limit of quantitation of 100 ng/mL and linearity up to 50 µg/mL. bibliotekanauki.pl The within-day and between-day precision for such methods are typically within 10%, and the accuracy is within ±10% of the nominal concentration. bibliotekanauki.pl
Table 2: Performance Characteristics of a Validated HPLC-UV Method for Calcium Dobesilate in Human Plasma
| Validation Parameter | Result |
|---|---|
| Limit of Quantitation (LOQ) | 100 ng/mL bibliotekanauki.pl |
| Linearity Range | 100 ng/mL to 50 µg/mL bibliotekanauki.pl |
| Within-day Precision (RSD) | ~10% bibliotekanauki.pl |
| Between-day Precision (RSD) | ~10% bibliotekanauki.pl |
| Accuracy | Within ±10% of 100% bibliotekanauki.pl |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For bioanalytical applications requiring higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. biotrial.com This technique combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection of very low concentrations of drugs and their metabolites in complex biological matrices. biotrial.comresearchgate.net
In LC-MS/MS analysis, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then passed into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the mass of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.
While specific LC-MS/MS methods for this compound are not as widely published as HPLC-UV methods, the principles of the technique are well-established. A method would be developed to optimize the chromatographic separation and the mass spectrometric detection of dobesilate. This would involve selecting appropriate precursor and product ions and optimizing collision energy. One study indicated a validated LC-MS/MS method over a concentration range of 20-2000 ng/ml with a lower limit of quantitation of 20 ng/ml. researchgate.net The recoveries from spiked control samples were greater than 79% for all analytes and the internal standard. researchgate.net
Spectroscopic and Imaging Techniques for Characterization
Spectroscopic techniques, particularly UV-VIS spectrometry, are valuable tools for the quantification and characterization of this compound, especially in the context of formulation development and quality control.
UV-VIS Spectrometry for Release Studies and Quantification
UV-VIS spectrometry is a simple, rapid, and cost-effective method for the quantification of this compound in solution. The molecule exhibits characteristic absorbance maxima in the UV region, which can be used for its determination. The maximum UV absorbance (λmax) has been reported at various wavelengths, including 300 nm and 301 nm. researchgate.netresearchgate.net
This technique is particularly useful for in vitro release and dissolution studies, where the concentration of the drug released from a formulation over time is monitored. Samples are periodically withdrawn from the dissolution medium, and the absorbance is measured at the λmax of this compound. The concentration is then calculated using a previously established calibration curve.
For instance, UV-VIS spectrophotometry can be employed to assess the release of this compound from hydrogel formulations. semanticscholar.org The simplicity of the method allows for frequent sampling and the generation of detailed drug release profiles. It is also a valuable tool for quality control, where it can be used to ensure the content uniformity of dosage forms. However, it is important to note that UV spectrophotometry may be less specific than HPLC, as other substances in the formulation or degradation products could potentially interfere with the absorbance measurement. researchgate.net Therefore, HPLC is often considered more suitable for quality control where the presence of impurities is a concern. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis of Formulations
Fourier-Transform Infrared (FTIR) spectroscopy is a potent analytical technique for investigating the chemical structure of this compound and its formulations. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint, revealing the presence of specific functional groups and chemical bonds.
In the analysis of pure Calcium Dobesilate, the FTIR spectrum exhibits characteristic peaks. A notable low-intensity peak is observed at a wavenumber of approximately 3400 cm⁻¹ researchgate.netnih.gov. The spectrum also shows a low-intensity peak around 1450 cm⁻¹ and a series of intense peaks in the range of 1000 cm⁻¹ to 1200 cm⁻¹ researchgate.netnih.gov.
When Calcium Dobesilate is incorporated into formulations, such as liposomal hydrogels, FTIR can be used to identify potential interactions between the drug and other excipients. For instance, in a formulation containing methylcellulose, the spectrum would also show characteristic peaks for that polymer, such as those around 2900 cm⁻¹ and 1050 cm⁻¹ researchgate.netnih.gov. Changes in the position or intensity of peaks can indicate chemical interactions. For example, the decay of a lecithin (B1663433) peak at a 1725 cm⁻¹ wavelength in a liposomal formulation could suggest a hydrolysis reaction has occurred within the system nih.gov. This analytical method is crucial for confirming the structural integrity of the compound within a formulation and for detecting chemical changes that may occur during manufacturing or storage.
Table 1: Characteristic FTIR Peaks for Calcium Dobesilate
| Wavenumber (cm⁻¹) | Intensity | Interpretation |
|---|---|---|
| ~3400 | Low | O-H stretching vibrations |
| ~1450 | Low | Aromatic C=C stretching |
Optical Microscopy for Particle Morphology and Aggregation
Optical microscopy is a fundamental technique for the visual characterization of this compound particles in various formulations. It provides direct qualitative information about particle morphology, size, and the extent of aggregation.
When examining hydrophilic gels containing liposomal fractions of Calcium Dobesilate, optical microscopy can reveal important structural details. In some preparations, it is possible to observe single crystals, which are likely undissolved Calcium Dobesilate researchgate.netnih.gov. The presence of these crystals can be an indicator of formulation inhomogeneity or incomplete drug encapsulation.
Furthermore, this technique is effective in identifying the formation of aggregates. Studies have shown the presence of small clusters in some samples researchgate.netnih.gov. In formulations containing components like ethanol (B145695), aggregates and irregularly shaped liposomes may form, potentially due to the destabilizing effect of the alcohol on lipid membranes researchgate.netnih.gov. Swelling agents like methylcellulose, while potentially deforming liposomes due to high osmolarity, can also help prevent their aggregation researchgate.net. The visual evidence provided by optical microscopy is invaluable for troubleshooting formulation issues and ensuring the desired physical characteristics of the final product.
Particle Characterization Techniques
Dynamic Light Scattering (DLS) for Liposome (B1194612) Size and Polydispersity
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used for determining the size distribution of small particles in suspension, such as liposomes incorporating this compound. The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations.
DLS analysis provides the average hydrodynamic diameter of the particles and the Polydispersity Index (PDI). The PDI is a measure of the heterogeneity of particle sizes in the sample; a lower PDI value indicates a more monodisperse or uniform particle size distribution.
In studies of lyophilized hydrogels containing liposomal Calcium Dobesilate, DLS has been used to evaluate the particle size of the rehydrated formulations. Research has shown that the composition of the formulation, such as the concentration of ethanol, can influence the resulting liposome particle size researchgate.netnih.gov. For example, certain formulations were characterized by an increased liposome particle size, which was attributed to a lower ethanol concentration compared to other samples researchgate.netnih.gov.
Table 2: Example DLS Data for Calcium Dobesilate Liposomal Formulations
| Formulation Variable | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| Lower Ethanol Concentration | Increased | Variable |
Note: This table represents trends observed in research and not specific batch data.
Process Analytical Technology (PAT) in Crystallization
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials nih.gov. The goal of PAT is to ensure final product quality by building it into the process from the start. In the context of this compound, crystallization is a critical step that dictates purity, crystal form, and particle size, making it an ideal candidate for PAT implementation nih.govsdu.dk. By using in-situ analytical tools, real-time information about the crystallization process can be gathered, leading to increased process understanding and control researchgate.net.
Focused Beam Reflectance Measurement (FBRM)
Focused Beam Reflectance Measurement (FBRM) is a prominent PAT tool that provides real-time, in-situ measurement of particle size and count within a crystallizing slurry. The FBRM probe emits a focused laser beam that scans in a circular path. As particles pass the probe window, they reflect the laser light, and the instrument measures the duration of these back-scattered light pulses. This duration is multiplied by the scan speed to calculate a chord length, which is a straight line from one edge of a particle to another. FBRM provides a chord length distribution (CLD), which is highly sensitive to changes in particle size, shape, and concentration.
In the context of this compound crystallization, FBRM is used to monitor key process events such as nucleation, crystal growth, and phase transformations in real time researchgate.net. For example, it can be employed to track the transformation of different hydrate forms, which is crucial for producing the desired medicinal form (Monohydrate) and controlling impurities researchgate.net. The real-time data from FBRM allows for precise control over crystallization parameters to ensure batch-to-batch consistency and final product quality.
Optical Particle Imaging (e.g., EasyViewer)
Optical particle imaging is another powerful PAT tool that provides real-time, high-resolution images of crystals directly within the crystallization vessel. Instruments like the EasyViewer analyzer capture images that allow for the direct observation of particle morphology, aggregation, and the presence of different crystal forms researchgate.net.
This technique complements FBRM by providing visual confirmation of the events detected by the chord length distribution. For the crystallization of this compound, optical imaging can be used to visually monitor the transformation between its dihydrate and monohydrate forms researchgate.net. Observing changes in crystal shape and size provides a deeper understanding of the transformation mechanism, such as identifying if it is a solution-mediated transformation researchgate.net. This direct visual insight is invaluable for developing and optimizing robust crystallization processes to ensure the desired physical attributes of the final this compound product.
Raman Spectroscopy for Molecular Structure Monitoring
Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool in the pharmaceutical industry, offering real-time, non-destructive analysis of a compound's molecular structure. crystallizationsystems.comcrystallizationsystems.com This technique is particularly valuable for monitoring the solid form of an active pharmaceutical ingredient (API) throughout the manufacturing process, ensuring the desired polymorphic form and hydration state are consistently produced. In the context of this compound, Raman spectroscopy can be instrumental in monitoring its molecular structure, particularly in differentiating between its various hydrated forms, such as the monohydrate and dihydrate.
The principle behind this application lies in the fact that each polymorphic and hydrated form of a compound possesses a unique crystal lattice structure and molecular conformation. These differences result in distinct vibrational modes, which are detected by Raman spectroscopy as a unique spectral fingerprint. spectroscopyonline.commetrohm.com For instance, changes in the hydrogen bonding network and the orientation of water molecules within the crystal lattice of this compound's different forms would lead to shifts in the Raman bands corresponding to the O-H stretching and other vibrational modes.
During the research and development of this compound, in-situ Raman spectroscopy can be employed to monitor crystallization processes in real-time. crystallizationsystems.comcrystallizationsystems.commdpi.comnottingham.ac.uk This allows for the precise control of critical process parameters to selectively crystallize the desired hydrate form. By tracking characteristic Raman peaks, scientists can monitor the transformation between different hydrated states, ensuring the final product meets the required specifications for stability and bioavailability. While specific Raman spectral data for this compound is not extensively published in public literature, the principles of applying this technique are well-established for other pharmaceutical compounds with multiple hydrated forms. metrohm.comnih.govresearchgate.netunito.it
Key Applications of Raman Spectroscopy for this compound:
| Application | Description |
| Polymorph Identification | Differentiation between the monohydrate, dihydrate, and any potential anhydrous forms based on their unique Raman spectral fingerprints. |
| Crystallization Monitoring | Real-time tracking of the crystallization process to ensure the desired hydrate form is being produced and to detect any polymorphic transitions. |
| Hydration State Analysis | Quantifying the degree of hydration and monitoring changes in the hydration state under different environmental conditions. |
| Quality Control | Ensuring batch-to-batch consistency of the solid form of this compound in the final drug product. |
Methodological Considerations in Biochemical Assays
The chemical properties of a drug can sometimes lead to unforeseen interactions with diagnostic tests, a critical consideration during drug development and clinical use.
Potential Interference with Biomarker Assays (e.g., Creatinine (B1669602) Assay)
A significant methodological consideration for Calcium Dobesilate is its well-documented interference with certain biochemical assays, most notably the enzymatic measurement of serum creatinine. cornell.edunih.govresearchgate.netnih.govresearchgate.net Creatinine is a key biomarker used to assess renal function, and inaccurate measurements can have serious clinical implications.
Numerous studies have demonstrated that Calcium Dobesilate causes a strong negative interference in sarcosine oxidase-based enzymatic creatinine assays. cornell.edunih.govresearchgate.netnih.gov This interference leads to falsely low creatinine readings, which could mask underlying renal dysfunction. The mechanism of this interference is attributed to the Trinder reaction, a common principle in many enzymatic assays. plos.orgnih.gov Calcium Dobesilate, being a reducing agent, is thought to interfere with the chromogenic final step of the reaction, leading to a decrease in the measured absorbance and consequently a lower reported creatinine concentration.
The extent of this interference is dependent on the concentration of Calcium Dobesilate in the blood and varies significantly among different commercially available creatinine assay systems. cornell.eduresearchgate.net Research has shown that at therapeutic concentrations, the negative bias in creatinine measurement can be clinically significant.
Impact of Calcium Dobesilate Interference on Creatinine Assays:
| Assay System | Observed Negative Bias (%) at Therapeutic Concentrations | Reference |
| Roche | -71.11% (reducible to -16.7% with a new method) | cornell.edunih.gov |
| Abbott | -45.15% (reducible to -2.74% with a new method) | cornell.edunih.gov |
| Beckman | -65.36% (reducible to -7.58% with a new method) | cornell.edunih.gov |
| Siemens | -58.62% (reducible to -7.58% with a new method) | cornell.edunih.gov |
| Mindray | -36.29% (reducible to -6.84% with a new method) | cornell.edunih.gov |
This table presents data from a study investigating methods to alleviate the interference. The initial high negative bias highlights the significance of the issue.
These findings underscore the importance of being aware of this potential drug-laboratory interaction. In patients treated with Calcium Dobesilate, creatinine levels measured by sarcosine oxidase enzymatic methods should be interpreted with caution. Alternative methods for assessing renal function, or the use of specific enzymatic creatinine assays that have been shown to be less susceptible to this interference, may be necessary to ensure accurate clinical assessment. researchgate.net
Preclinical Research Models and Experimental Approaches
In Vitro Cell Culture Models
In vitro models are instrumental in dissecting the specific cellular and molecular effects of calcium dobesilate hydrate (B1144303). These controlled experimental systems allow for the detailed examination of the compound's impact on specific cell types and biological processes relevant to vascular health.
Endothelial cells, which form the inner lining of blood vessels, are a primary target of calcium dobesilate hydrate. Various endothelial cell lines are employed to model different vascular beds and disease states.
Human Retinal Endothelial Cells (HRECs): Given the prevalence of diabetic retinopathy, HRECs are a critical model for studying the effects of this compound on the retinal microvasculature. Research has shown that in HRECs, calcium dobesilate can inhibit the activation of nuclear factor-kappa B (NF-κB) induced by interleukin-1β (IL-1β) by preventing the phosphorylation of IKKβ-α. Furthermore, it has been observed to reduce the upregulation of IL-6 and IL-18 induced by tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner, highlighting its anti-inflammatory properties within the retinal endothelium. researchgate.net
Bovine Aortic Endothelial Cells (BAECs): BAECs are a well-established model for studying general endothelial cell function. In cultured BAECs, magnesium dobesilate, a related compound, has been shown to mitigate the increase in cytosolic free calcium induced by hydrogen peroxide. nih.gov It also inhibits cell potassium loss prompted by phenazine (B1670421) methosulfate, indicating a protective effect against oxidative stress-induced cellular damage. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are widely used to investigate the processes of angiogenesis and vascular inflammation. Studies have demonstrated that calcium dobesilate significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation and migration of HUVECs. plos.org It achieves this, in part, by reducing VEGF-induced phosphorylation of its receptor, VEGFR-2. plos.org This inhibitory effect on VEGF signaling underscores the compound's potential to modulate abnormal blood vessel growth.
Table 1: Effects of this compound on Endothelial Cell Lines
| Cell Line | Experimental Model/Inducer | Key Findings | Reference |
|---|---|---|---|
| Human Retinal Endothelial Cells (HRECs) | IL-1β, TNF-α | Inhibits NF-κB activation; Reduces IL-6 and IL-18 upregulation. | researchgate.net |
| Bovine Aortic Endothelial Cells (BAECs) | Hydrogen peroxide, Phenazine methosulfate | Reduces increase in cytosolic free calcium; Inhibits potassium loss. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Inhibits proliferation and migration; Reduces VEGFR-2 phosphorylation. | plos.org |
Monocytes and macrophages play a crucial role in the inflammatory processes associated with vascular diseases. The THP-1 human monocytic cell line is a common model to study monocyte-to-macrophage differentiation and the inflammatory response.
THP-1 Monocytic Cell Line: In studies using THP-1 cells induced to differentiate into macrophages with phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium dobesilate has been shown to exert significant anti-inflammatory effects. It suppresses the expression of CD14 and Toll-like receptor 4 (TLR4), key molecules involved in the recognition of inflammatory stimuli. The compound also downregulates the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation. Consequently, the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) is reduced. Mechanistically, these effects are attributed to the downregulation of the PKCδ/NADPH oxidase/ROS/MAPK/NF-κB signaling pathway.
The interaction of this compound with blood components is also a key area of investigation, providing insights into its hemorheological and antioxidant effects.
Human Polymorphonuclear (PMN) Cells: In human PMN cells, calcium dobesilate has been found to significantly reduce the chemiluminescence induced by platelet-activating factor (PAF), a potent inflammatory mediator. This effect, however, was observed at concentrations of 50 microM or higher, suggesting a dose-dependent antioxidant activity in these immune cells. nih.gov
Human Erythrocyte Membranes: To assess its impact on oxidative damage to red blood cells, human erythrocyte membranes have been utilized. Studies have shown that calcium dobesilate can reduce lipid peroxidation caused by oxygen free radicals in these membranes. nih.gov Similar to its effect on PMN cells, this protective action required concentrations of 50 microM or greater. nih.gov
To bridge the gap between cell culture and in vivo studies, ex vivo models using isolated vascular tissue segments are employed.
Human Varicose Veins: In segments of human varicose saphenous veins, calcium dobesilate has demonstrated a protective effect against experimentally induced oxidative and inflammatory stress. researchgate.net When oxidative stress was induced, the compound was shown to prevent the decrease in total antioxidant status with an IC50 of 11.4 ± 2.3 µmol/L and inhibit the increase in malondialdehyde (a marker of lipid peroxidation) with an IC50 of 102 ± -3 µmol/L. researchgate.net These findings suggest that calcium dobesilate can exert its antioxidant and anti-inflammatory actions directly on diseased vascular tissue at therapeutically relevant concentrations. researchgate.net
In Vivo Animal Models of Pathophysiology
Animal models that mimic human diseases are essential for evaluating the systemic effects and therapeutic efficacy of this compound in a complex biological environment.
Given its primary clinical application in diabetic retinopathy, animal models of diabetic microvascular complications are of particular importance.
db/db Mice for Diabetic Retinopathy: The db/db mouse is a genetic model of type 2 diabetes that develops retinal abnormalities similar to those seen in human diabetic retinopathy. In this model, oral treatment with calcium dobesilate has been shown to prevent the increase in inflammatory and oxidative stress markers in the retina. researchgate.net Specifically, the compound reduced the diabetes-induced increase of NF-κB, IL-6, IL-8, TNF-α, and MCP-1. researchgate.net Furthermore, it significantly reduced biomarkers of oxidative stress in the retina of these mice. researchgate.net These vasculotropic actions are associated with a significant reduction in vascular leakage. nih.gov Beyond its vascular effects, calcium dobesilate has also demonstrated neuroprotective actions in the retinas of db/db mice, preventing glial activation and apoptosis. nih.gov
Table 2: Summary of Preclinical Research Findings for this compound | Model | Key Focus | Major Findings | Reference | | :--- | :--- | :--- | :--- | | In Vitro | | Human Retinal Endothelial Cells (HRECs) | Anti-inflammatory effects | Inhibits NF-κB, IL-6, and IL-18. | researchgate.net | | Bovine Aortic Endothelial Cells (BAECs) | Oxidative stress protection | Reduces cytosolic calcium increase and potassium loss. | nih.gov | | Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis | Inhibits VEGF-induced proliferation, migration, and VEGFR-2 phosphorylation. | plos.org | | THP-1 Monocytic Cell Line | Anti-inflammatory and macrophage differentiation | Suppresses CD14, TLR4, MMP-9, and pro-inflammatory cytokines. | | | Human PMN Cells | Antioxidant activity | Reduces PAF-induced chemiluminescence. | nih.gov | | Human Erythrocyte Membranes | Oxidative damage protection | Reduces lipid peroxidation. | nih.gov | | Human Varicose Veins | Oxidative and inflammatory stress | Prevents decrease in total antioxidant status and increase in malondialdehyde. | researchgate.net | | In Vivo | | db/db Mice (Diabetic Retinopathy) | Vasculoprotective and neuroprotective effects | Reduces inflammatory markers, oxidative stress, vascular leakage, glial activation, and apoptosis in the retina. | researchgate.netnih.gov |
Oxidative Stress and Aging Models (e.g., D-Galactose-Induced Aging Mouse Model)
The D-galactose-induced aging mouse model is a well-established method for simulating the oxidative stress associated with aging. In this model, chronic administration of D-galactose leads to an overproduction of reactive oxygen species (ROS), resulting in cellular damage and cognitive impairments. mdpi.comsigmaaldrich.com Studies utilizing this model have demonstrated that treatment with calcium dobesilate can counteract these effects. researchgate.net
Specifically, research has shown that calcium dobesilate administration in D-galactose-treated mice can reverse cognitive deficits and anxiety-like behaviors. mdpi.comresearchgate.net This is accompanied by a significant inhibition of oxidative stress in the brain. researchgate.net Treatment with calcium dobesilate has been found to decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, while concurrently increasing the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). researchgate.netresearchgate.net In one study, D-galactose treatment significantly increased brain MDA levels, an effect that was mitigated by calcium dobesilate. nih.gov Concurrently, the activities of SOD, GPx, and CAT were markedly decreased by D-galactose, and calcium dobesilate treatment significantly restored the activity of these antioxidant enzymes. researchgate.netnih.gov
Table 1: Effect of Calcium Dobesilate on Oxidative Stress Markers in D-Galactose-Induced Aging Mouse Brain
| Biomarker | D-Galactose Group | D-Galactose + Calcium Dobesilate Group | Key Finding |
| MDA | Increased | Decreased | Calcium dobesilate mitigates lipid peroxidation. researchgate.netnih.gov |
| SOD | Decreased | Increased | Calcium dobesilate restores antioxidant enzyme activity. researchgate.netnih.gov |
| GPx | Decreased | Increased | Calcium dobesilate enhances antioxidant defense. researchgate.netnih.gov |
| CAT | Decreased | Increased | Calcium dobesilate boosts antioxidant capacity. researchgate.netnih.gov |
Sepsis-Associated Acute Kidney Injury Models (e.g., LPS-induced in mice)
Sepsis-associated acute kidney injury (AKI) is a critical condition characterized by a high mortality rate. scispace.comfrontiersin.org The lipopolysaccharide (LPS)-induced AKI mouse model is widely used to mimic the inflammatory and oxidative stress pathways involved in this condition. scispace.com Preclinical studies have explored the protective effects of calcium dobesilate in this model, revealing significant renoprotective actions. scispace.comfrontiersin.org
In LPS-induced AKI mice, calcium dobesilate treatment has been shown to alleviate renal dysfunction, as evidenced by reduced levels of blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr). scispace.com Histopathological examination of kidney tissues from these models shows that calcium dobesilate attenuates tubular damage and inflammatory cell infiltration. Current time information in Central Highlands Council, AU. The protective mechanism involves the mitigation of oxidative stress, where calcium dobesilate reverses the LPS-induced increase in MDA concentration and decrease in SOD enzyme activity. scispace.comfrontiersin.org Furthermore, calcium dobesilate has been found to attenuate the inflammatory response and reduce apoptosis in renal cells, partly by targeting the nuclear factor kappa B (NF-κB) signaling pathway. scispace.comfrontiersin.org
Surgical Models (e.g., Colonic Anastomosis Healing in Rats)
The healing of colonic anastomoses is a critical factor in the success of colorectal surgery, with leakage being a major complication. nih.gov Experimental studies in rats have investigated the effects of calcium dobesilate on the healing process of colonic anastomoses. nih.gov These studies have demonstrated that calcium dobesilate can enhance the mechanical and biochemical strength of the anastomosis. nih.gov
In a rat model of colonic anastomosis, administration of calcium dobesilate resulted in increased bursting pressure values, indicating a mechanically stronger anastomosis. nih.gov Biochemically, an increase in hydroxyproline (B1673980) levels was observed, suggesting enhanced collagen deposition, a crucial component of wound healing. nih.gov Histopathological evaluation revealed a decrease in inflammatory markers, such as polymorphonuclear and mononuclear leukocytes, and an increase in collagen fibers in the calcium dobesilate-treated groups. nih.gov
Table 2: Effects of Calcium Dobesilate on Colonic Anastomosis Healing in Rats
| Parameter | Control Group | Calcium Dobesilate Group | Outcome |
| Bursting Pressure | Lower | Increased | Improved mechanical strength of the anastomosis. nih.gov |
| Hydroxyproline Levels | Lower | Increased | Enhanced collagen deposition and healing. nih.gov |
| Inflammatory Cells | Higher | Decreased | Reduced inflammation at the anastomotic site. nih.gov |
| Collagen Fibers | Lower | Increased | Improved tissue repair and structural integrity. nih.gov |
Osteoarthritis Models (e.g., Rabbit Knee Model)
Osteoarthritis is a degenerative joint disease where inflammation and oxidative stress play a role in its progression. Preclinical studies using a rabbit knee model of osteoarthritis have investigated the potential benefits of calcium dobesilate. In this model, osteoarthritis is surgically induced, leading to changes in the subchondral bone and joint pressure dynamics.
Research has shown that oral administration of calcium dobesilate had a detectable effect on the intramedullary pressure dynamics in the subchondral bone of osteoarthritic joints in rabbits. While it did not significantly affect joint thickness or range of motion, it did appear to normalize the pressure ranges in the affected limb, suggesting an influence on the underlying bone pathology. These findings suggest that calcium dobesilate may have a role in modulating the bone marrow edema often associated with osteoarthritis pain.
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to oxidative stress and inflammation. The effects of calcium dobesilate have been studied in various I/R injury models.
In a mouse model of renal I/R injury, calcium dobesilate treatment effectively attenuated renal dysfunction, pathological changes, and oxidative stress. It was shown to reduce the production of reactive oxygen species and improve mitochondrial membrane potential in damaged kidney cells. Similarly, in a rat model of intestinal I/R injury, calcium dobesilate demonstrated a protective effect by increasing antioxidant capacity and reducing tissue injury. Studies on lower limb I/R in rats also showed that calcium dobesilate could ameliorate subsequent lung injury by reducing levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in both muscle and lung tissue.
Biochemical and Molecular Biology Techniques
Measurement of Oxidative Stress Biomarkers (e.g., MDA, TAS, SOD, GPx, CAT)
A cornerstone of preclinical research on calcium dobesilate has been the use of biochemical assays to measure biomarkers of oxidative stress. These techniques provide quantitative data on the extent of oxidative damage and the capacity of the antioxidant defense system.
Malondialdehyde (MDA): This is one of the most frequently measured biomarkers and is an end product of lipid peroxidation. nih.gov Elevated MDA levels indicate increased oxidative damage to cell membranes. Studies have consistently shown that calcium dobesilate treatment leads to a reduction in MDA levels in various tissues subjected to oxidative stress, such as the brain in aging models and the kidney in sepsis models. researchgate.netnih.govscispace.com
Total Antioxidant Status (TAS)/Total Antioxidant Capacity (TAC): TAS or TAC provides a global measure of the antioxidant capacity of a biological sample. In a study on carbon tetrachloride-induced hepatorenal injury in mice, calcium dobesilate was shown to significantly increase the TAC levels in both liver and kidney tissues. frontiersin.org Research on human varicose veins also demonstrated that calcium dobesilate could prevent the decrease in TAS induced by oxidative stress.
Superoxide Dismutase (SOD): SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Its activity is a key indicator of the first line of antioxidant defense. Preclinical studies have reported that calcium dobesilate administration can increase or restore SOD activity in models of aging and sepsis-induced AKI. researchgate.netnih.govscispace.com
Glutathione Peroxidase (GPx): GPx is another vital antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage. Research has demonstrated that calcium dobesilate treatment enhances GPx activity in the brains of D-galactose-induced aging mice. researchgate.netnih.gov
Catalase (CAT): Catalase is an enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen, playing a significant role in protecting cells from oxidative damage. Studies have shown that the administration of calcium dobesilate leads to a notable increase in brain CAT activity in animal models of aging. researchgate.netnih.gov
Table 3: Summary of Calcium Dobesilate's Effect on Oxidative Stress Biomarkers
| Biomarker | Function | Effect of Calcium Dobesilate |
| MDA | Marker of lipid peroxidation | Decreases levels researchgate.netnih.govscispace.com |
| TAS/TAC | Overall antioxidant capacity | Increases status/capacity frontiersin.org |
| SOD | Antioxidant enzyme | Increases activity researchgate.netnih.govscispace.com |
| GPx | Antioxidant enzyme | Increases activity researchgate.netnih.gov |
| CAT | Antioxidant enzyme | Increases activity researchgate.netnih.gov |
Quantification of Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, MCP-1)
A significant focus of preclinical research has been the anti-inflammatory properties of this compound. Studies have consistently demonstrated its ability to modulate the expression of key pro-inflammatory cytokines. In a model of diabetic retinopathy in db/db mice, treatment with calcium dobesilate was found to prevent the diabetes-induced increase of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in the retina. nih.gov Further investigations in human retinal endothelial cells (HRECs) showed that calcium dobesilate inhibited the activation of NF-κβ induced by Interleukin-1β (IL-1β) and reduced the upregulation of IL-6. nih.gov
Table 1: Effect of this compound on Inflammatory Cytokines
| Cytokine | Model System | Observed Effect |
|---|---|---|
| IL-1β | Human Retinal Endothelial Cells (HRECs) | Inhibition of NF-κβ activation induced by IL-1β nih.gov |
| IL-6 | db/db mice retina, HRECs | Prevention of diabetes-induced increase; dose-dependent reduction of TNF-α-induced upregulation nih.gov |
| IL-8 | db/db mice retina | Prevention of diabetes-induced increase nih.gov |
| TNF-α | db/db mice retina | Prevention of diabetes-induced increase nih.gov |
| MCP-1 | db/db mice retina | Prevention of diabetes-induced increase nih.gov |
Protein Expression Analysis (e.g., Western Blot, Immunohistochemistry)
The impact of this compound on protein expression has been extensively studied using techniques such as Western Blot and Immunohistochemistry. These analyses have been crucial in understanding its effects on vascular integrity and inflammation. In studies of diabetic retinopathy, calcium dobesilate treatment was shown to prevent the diabetes-induced decrease in the tight junction proteins occludin and claudin-5 in the rat retina. However, the levels of another tight junction protein, zonula occludens-1 (ZO-1), were not significantly changed. The upregulation of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in leukocyte adhesion to retinal vessels, was also prevented by calcium dobesilate treatment in diabetic rats.
Table 2: Protein Expression Analysis of this compound Effects
| Protein | Technique | Model System | Key Finding |
|---|---|---|---|
| Occludin | Western Blot | Diabetic rat retina | Prevention of diabetes-induced decrease |
| Claudin-5 | Western Blot | Diabetic rat retina | Prevention of diabetes-induced decrease |
| ZO-1 | Western Blot | Diabetic rat retina | No significant change observed |
| ICAM-1 | Western Blot | Diabetic rat retina | Prevention of diabetes-induced upregulation |
Gene Expression Analysis (e.g., siRNA Silencing)
While various molecular techniques have been applied to study this compound, the use of siRNA (small interfering RNA) silencing specifically to investigate its direct effects on gene expression is not prominently documented in the available preclinical research literature. Existing studies have focused more on protein-level expression and functional outcomes.
Functional Assays (e.g., Electroretinography, Chemiluminescence, Endothelium-Dependent Relaxation)
Functional assays have provided critical insights into the physiological effects of this compound.
Electroretinography (ERG): In a study involving patients with diabetic retinopathy, the administration of calcium dobesilate was found to prevent the reduction of oscillatory potentials in the electroretinogram, particularly in patients with better glycemic control (HbA1c below 6.5%) or those who had received retinal photocoagulation. jkos.org This suggests a protective effect on retinal function.
Chemiluminescence: Calcium dobesilate has been shown to significantly reduce platelet-activating factor (PAF)-induced chemiluminescence in human polymorphonuclear (PMN) cells. This indicates an inhibitory effect on oxidative burst activity in inflammatory cells.
Endothelium-Dependent Relaxation: In isolated rabbit aorta, calcium dobesilate was found to increase endothelium-dependent relaxation induced by acetylcholine. researchgate.netresearchgate.net This effect was attributed to an enhancement of nitric oxide (NO) synthesis. researchgate.netresearchgate.net
Histopathological and Morphometric Evaluations (e.g., Inflammation Scoring, Collagen Fiber Analysis, Neovascularization Assessment)
Histopathological examinations have been employed to assess the tissue-level effects of this compound. In a study using high-purity macro/microporous beta-tricalcium phosphate (B84403) for maxillary sinus floor elevation, histopathological evaluation of bone biopsy specimens showed no infiltration of inflammatory cells in the tissue near the grafted material. New bone formation was observed, with the newly formed bone having a trabecular structure and being in intimate contact with the biomaterial. While these studies confirm biocompatibility and lack of inflammation, specific quantitative data from inflammation scoring, detailed collagen fiber analysis, or neovascularization assessment in the context of this compound's primary mechanisms of action are not extensively detailed in the reviewed literature.
Quantification of Intracellular Mediators (e.g., Cytosolic Free Calcium, Glutamate)
The influence of this compound on intracellular signaling molecules has been investigated to understand its cellular mechanisms.
Cytosolic Free Calcium: In cultured bovine aortic endothelial cells, magnesium dobesilate, a salt of the same active moiety, was found to reduce the increase in cytosolic free calcium induced by hydrogen peroxide.
Glutamate (B1630785): In a study on diabetic (db/db) mice, the concentration of glutamate in the neuroretina was determined by high-performance liquid chromatography (HPLC). researchgate.net This analysis was part of a broader investigation into the neuroprotective effects of calcium dobesilate in diabetic retinopathy. researchgate.net
Advanced Protein-Protein Interaction Studies (e.g., Proximity Ligation Assays)
To explore the molecular interactions influenced by this compound, advanced techniques such as proximity ligation assays (PLA) have been utilized. In the context of its effects on vascular endothelial growth factor (VEGF) signaling, PLA was used to detect the in-situ interaction between heparan sulfate (B86663) (HS) and VEGF, as well as between VEGF and its receptor, VEGFR-2. The results indicated that calcium dobesilate could inhibit these interactions.
Emerging Research Areas and Theoretical Applications
Investigation of Novel Molecular Targets and Pathways
Calcium Dobesilate Hydrate's therapeutic effects are attributed to its influence on a complex network of molecular signaling pathways. Initially recognized for its impact on vascular endothelial growth factor (VEGF), recent studies have identified several other key targets. patsnap.comfrontiersin.org Research in models of diabetic kidney disease has shown that the compound can restore autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway. frontiersin.org In sepsis-associated acute kidney injury, its protective effects are linked to the targeting of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govtandfonline.com
Further investigations have revealed its ability to modulate the Sirt1/p53 pathway, which is implicated in renal interstitial fibrosis. Another identified target is the endothelin-1 (B181129) (ET-1) system; the compound has been shown to prevent the upregulation of ET-1 and its receptors, which are involved in both microvascular damage and neurodegeneration. nih.govnih.govtandfonline.com In diabetic models, it has also been found to downregulate the PKC-delta-p38 MAPK pathway, a cascade involved in vascular leakage. nih.govtandfonline.com These findings underscore a multi-target mode of action, moving beyond simple vasoprotection to complex cellular process modulation. nih.gov
| Molecular Target/Pathway | Disease Model/Context | Observed Effect of Calcium Dobesilate | Reference |
|---|---|---|---|
| NF-κB Signaling | Sepsis-Associated Acute Kidney Injury | Inhibition of pathway activation, leading to reduced inflammation. | nih.gov |
| VEGF/PI3K/AKT/mTOR Pathway | Diabetic Kidney Disease | Inhibition of the pathway, resulting in restoration of autophagy. | frontiersin.org |
| Sirt1/p53 Signaling Pathway | Renal Interstitial Fibrosis | Activation of Sirt1 signaling, leading to suppression of fibrosis. | |
| Endothelin-1 (ET-1) and its Receptors | Diabetic Retinopathy | Prevention of diabetes-induced upregulation. | nih.govnih.gov |
| PKC-delta-p38 MAPK Pathway | Diabetic Retinopathy | Prevention of upregulation, reducing vascular leakage. | tandfonline.com |
| MAPK and Chemokine Signaling | Diabetic Kidney Disease | Suppression of these pathways. | nih.gov |
Potential for Neuroprotective Strategies in Degenerative Conditions
The therapeutic potential of this compound is being explored in the context of neurodegeneration, extending beyond its use in diabetic retinopathy. nih.gov Growing evidence suggests that retinal neurodegeneration is an early event in diabetic retinopathy, and the compound's multifaceted action on the neurovascular unit makes it a candidate for early intervention. nih.govresearchgate.net Its neuroprotective mechanisms in the retina include the reduction of glutamate-induced excitotoxicity and the prevention of glial activation and apoptosis. nih.govnih.gov
Promisingly, these neuroprotective properties may be applicable to other central nervous system disorders. In a mouse model of Alzheimer's disease, treatment was found to reduce neuroinflammation, decrease amyloid deposition, and restore cognitive function. researchgate.netdiscovery.csiro.au Further studies using a D-galactose-induced aging model in mice demonstrated that the compound could reverse cognitive deficits and anxiety-like behaviors, primarily by mitigating oxidative stress in the brain. nih.gov These findings suggest that the compound's ability to modulate inflammation and oxidative stress could be harnessed for broader neuroprotective strategies in various degenerative conditions. researchgate.netnih.gov
| Degenerative Condition Model | Key Research Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Diabetic Retinopathy (db/db mice) | Decreased glial activation and apoptosis; improved electroretinogram parameters. | Reduction of glutamate (B1630785) excitotoxicity; inhibition of ET-1 upregulation. | nih.govnih.gov |
| Alzheimer's Disease (3xTg-AD mice) | Restoration of memory; reduced amyloid deposition; drastic reduction of microglial activation. | Anti-inflammatory properties. | researchgate.net |
| D-Galactose-Induced Aging (mice) | Reversal of cognitive deficits and anxiety-like behaviors. | Modulation of oxidative stress; increased antioxidant enzyme activity in the brain. | nih.gov |
Mechanistic Exploration in Kidney Injury and Renal Dysfunction Models
The protective effects of this compound on renal tissue are an active area of research, with studies spanning various models of kidney injury. In diabetic kidney disease (DKD), the compound has been shown to reduce albuminuria and restore normal renal histology. frontiersin.org The underlying mechanism involves the restoration of autophagy through the inhibition of the VEGF/PI3K/AKT/mTOR signaling pathway. frontiersin.org It also improves endothelial function and alleviates the chronic inflammatory state associated with DKD. karger.com
In models of acute kidney injury (AKI), the compound demonstrates significant therapeutic potential. For sepsis-associated AKI, it alleviates renal dysfunction and inflammation by targeting NF-κB signaling. nih.gov It also attenuates renal ischemia-reperfusion injury by reducing the production of reactive oxygen species (ROS) and subsequent apoptosis. epistemonikos.org Furthermore, in a model of severe burn-induced AKI, the compound was protective, an effect attributed to the modulation of oxidative stress, apoptosis, inflammation, and the normalization of pathways including Akt and NF-κB. scienceopen.comresearchgate.netscite.ai One clinical trial investigating its role in preventing contrast-induced nephropathy (CIN) in patients with diabetes and chronic kidney disease, however, did not find a preventive effect. elsevier.es
| Kidney Injury Model | Key Mechanistic Findings | Observed Outcome | Reference |
|---|---|---|---|
| Diabetic Kidney Disease (DKD) | Inhibits VEGF/PI3K/AKT/mTOR pathway; restores autophagy. | Reduced albuminuria; restored renal histology. | frontiersin.org |
| Sepsis-Associated Acute Kidney Injury (AKI) | Targets and inhibits NF-κB signaling. | Alleviated renal dysfunction and inflammation. | nih.gov |
| Ischemia-Reperfusion-Induced AKI | Reduces reactive oxygen species (ROS) production and apoptosis. | Attenuated renal injury. | epistemonikos.org |
| Severe Burn-Induced AKI | Alleviates oxidative stress and inflammation; normalizes Akt, p38, and NF-κB signaling. | Reduced tubular damage; improved renal function markers. | scienceopen.comresearchgate.net |
| Contrast-Induced Nephropathy (CIN) | - | No preventive effect observed in a clinical trial. | elsevier.es |
Theoretical Implications for Inflammatory and Fibrotic Processes
The anti-inflammatory and anti-fibrotic properties of this compound are fundamental to its mechanism of action across various pathological conditions. Theoretically, its ability to modulate key inflammatory pathways suggests broader applications in chronic inflammatory and fibrotic diseases. The compound has been shown to inhibit the NF-κB pathway, a master regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in models of sepsis and diabetic retinopathy. nih.govtandfonline.comresearchgate.net It also exerts anti-inflammatory effects by inhibiting inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com
In the context of fibrosis, research has shown it can mediate renal interstitial fibrosis. frontiersin.org An experimental study on postoperative adhesions found that the compound significantly reduced the development of inflammation and fibrosis. dergipark.org.tr This effect was linked to a reduction in oxidative stress and was observed histopathologically. dergipark.org.tr The theoretical implication is that by targeting the interplay between oxidative stress, inflammation, and subsequent fibrotic changes, this compound could be investigated as a therapeutic agent for a range of conditions characterized by pathological tissue remodeling.
Research on the Compound as a Biochemical Probe or Research Tool
Beyond its direct therapeutic potential, this compound serves as a valuable biochemical probe for elucidating disease mechanisms. Its multi-target nature allows researchers to investigate the roles and interplay of various signaling pathways in the pathophysiology of microvascular and neurodegenerative diseases. nih.gov For instance, by using this compound to inhibit pathways like NF-κB or PI3K/AKT/mTOR, scientists can study the downstream consequences of inflammation and dysregulated autophagy in specific disease models, such as kidney injury. frontiersin.orgnih.gov
Similarly, its application in diabetic retinopathy models has helped to clarify the critical role of the neurovascular unit, demonstrating that protecting against neurodegeneration can also prevent early microvascular abnormalities. nih.govresearchgate.net The compound's ability to modulate factors like VEGF, ET-1, and oxidative stress allows for the dissection of how these elements contribute to vascular leakage and neuronal damage. tandfonline.com As a research tool, it helps to validate these pathways as therapeutic targets and provides a pharmacological means to explore the complex cellular and molecular events that drive disease progression.
Development of Advanced Ocular Drug Delivery Systems for Retinal Targeting
While this compound is administered orally for conditions like diabetic retinopathy, the development of advanced ocular drug delivery systems presents a theoretical avenue for enhancing its therapeutic efficacy for retinal diseases. nih.govbiomedres.us Systemic administration can be limited by bioavailability and potential off-target effects. nih.gov Advanced delivery strategies aim to transport therapeutic agents to specific target sites within the eye, thereby increasing drug concentration where it is needed most while minimizing systemic exposure. tbzmed.ac.irresearchgate.net
For retinal targeting, various novel carriers are under investigation for other drugs, including implants, hydrogels, nanoparticles, and liposomes. tbzmed.ac.irresearchgate.netfrontiersin.org These systems are designed for controlled, sustained release of pharmaceuticals directly to the retina and vitreous. tbzmed.ac.ir Theoretically, encapsulating this compound within such a system, for example, biodegradable nanoparticles delivered via intravitreal injection, could provide prolonged therapeutic levels in the posterior segment of the eye. frontiersin.org This approach could improve outcomes for diabetic retinopathy by ensuring sustained action on the retinal neurovascular unit. nih.govresearchgate.net Research in this area would be a logical next step to optimize the compound's therapeutic potential for ocular diseases.
Structure-Activity Relationship (SAR) Studies for Analog Development (Theoretical)
Theoretical Structure-Activity Relationship (SAR) studies for this compound (calcium 2,5-dihydroxybenzenesulfonate) could pave the way for the development of novel analogs with enhanced therapeutic profiles. researchgate.net SAR is a fundamental component of drug design that explores how the chemical structure of a compound influences its biological activity.
The core scaffold of dobesilate offers several sites for chemical modification. Theoretical SAR studies would focus on systematically altering these functional groups to probe their importance for activity and to optimize properties. Key areas for theoretical exploration would include:
Modification of Hydroxyl Groups: Altering the position or chemical nature of the two hydroxyl groups on the benzene (B151609) ring could influence the compound's antioxidant properties and its ability to interact with specific protein targets.
Alteration of the Sulfonic Acid Group: The highly polar sulfonic acid group is crucial for the compound's solubility. Modifications here could be used to fine-tune its pharmacokinetic properties, such as membrane permeability and half-life.
Introduction of Additional Substituents: Adding other chemical groups (e.g., alkyl, halogen) to the benzene ring could enhance binding affinity and selectivity for specific molecular targets, potentially leading to analogs with greater potency or a more focused mechanism of action.
The goal of such theoretical studies would be to design new molecules that might offer improved efficacy in neuroprotection, anti-inflammatory action, or anti-fibrotic activity, or that possess a more desirable pharmacokinetic profile compared to the parent compound.
| Modification Site | Potential Chemical Change | Theoretical Goal |
|---|---|---|
| Hydroxyl (-OH) Groups | Esterification, etherification, or positional changes (e.g., to 3,4-dihydroxy). | Modulate antioxidant capacity; alter receptor binding affinity. |
| Sulfonic Acid (-SO3H) Group | Conversion to sulfonamide or other bioisosteres. | Improve membrane permeability; alter pharmacokinetic profile. |
| Benzene Ring | Introduction of small alkyl or halogen substituents. | Enhance target selectivity and potency; modify metabolic stability. |
Future Research Directions for Unelucidated Mechanisms
Despite its long-standing clinical use, the complete pharmacological profile of this compound is not fully understood, presenting a fertile ground for future research. Several of its mechanisms of action remain unelucidated, prompting further investigation into its molecular pathways to harness its full therapeutic potential.
A significant area of future research lies in the detailed elucidation of its interaction with various growth factor signaling pathways. While it is known to modulate the activity of vascular endothelial growth factor (VEGF), the precise nature of this interaction requires deeper exploration. patsnap.com Recent studies suggest that calcium dobesilate may interfere with the heparan sulfate (B86663) binding site of VEGF, thereby inhibiting its signaling cascade. nih.govepistemonikos.org Further research is needed to confirm this mechanism and to investigate its effects on other isoforms of VEGF and their receptors. Similarly, preliminary evidence points towards an interference with fibroblast growth factor (FGF) signaling, a pathway crucial in angiogenesis and tissue repair; however, this interaction is yet to be fully characterized.
The antioxidant properties of calcium dobesilate present another avenue for future investigation. patsnap.com While it is recognized as a potent scavenger of free radicals, the specific intracellular pathways it modulates to achieve this effect are not entirely clear. nih.gov Future studies could focus on its impact on endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in various cell types and disease models. nih.govresearchgate.net Understanding these mechanisms could broaden its application in a range of oxidative stress-related disorders.
Furthermore, the neuroprotective effects of calcium dobesilate, observed in the context of diabetic retinopathy, warrant further exploration in other neurodegenerative conditions. nih.gov Research suggests that its benefits may extend beyond its vasculotropic actions to direct effects on neural cells and glia. nih.gov Investigating its potential to mitigate neuroinflammation and excitotoxicity could open up therapeutic possibilities for a wider range of neurological disorders. nih.govresearchgate.net A study on a mouse model of Alzheimer's disease has indicated that treatment with calcium dobesilate can reduce neuroinflammation and improve cognition. researchgate.net
The role of calcium dobesilate in modulating autophagy is an emerging and intriguing area of research. Its ability to restore autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway suggests a novel mechanism with broad therapeutic implications. Further studies are required to understand the full extent of its influence on autophagic processes in different tissues and disease states.
Recent findings have also implicated the endothelin-1 (ET-1) pathway in the mechanism of action of calcium dobesilate. By preventing the upregulation of ET-1 and its receptors, it may exert significant neuroprotective and vasoprotective effects. nih.gov The intricate details of this interaction and its downstream consequences are a promising direction for future research. Additionally, the compound's effect on the expression of discoidin domain receptor 2 (DDR2), a collagen receptor involved in cell-matrix interactions, suggests a role in tissue remodeling and fibrosis that is not yet fully understood.
The potential therapeutic application of calcium dobesilate in ischemia-reperfusion injury across various organs is a significant area of emerging research. Studies have demonstrated its protective effects in experimental models of ischemia-reperfusion injury in the liver, lungs, kidneys, and intestines. nih.govepistemonikos.orgnih.goveuropeanreview.org In the context of cerebral hypoxia/reperfusion injury, it has been shown to reduce neuronal necrosis and exert anti-inflammatory, antioxidant, and anti-apoptotic effects. tandfonline.comresearchgate.netnih.gov These findings suggest a broader potential for calcium dobesilate in clinical scenarios involving temporary blood flow interruption.
Another novel therapeutic area is its use in lymphedema. Research has indicated that calcium dobesilate can reduce acute lymphedema, potentially through its interaction with macrophages and its ability to reduce protein concentrations in the interstitium. nih.govsemanticscholar.org Clinical trials have also suggested its efficacy in normalizing lymph physiology and improving symptoms in patients with chronic venous disease-related edema. nih.gov
The following interactive data table summarizes key research findings on the emerging applications of this compound.
| Therapeutic Area | Key Research Findings | Supporting Evidence |
|---|---|---|
| Ischemia-Reperfusion Injury | Demonstrated hepatoprotective, pulmonary-protective, reno-protective, and neuroprotective effects in animal models by reducing oxidative stress and inflammation. nih.govepistemonikos.orgnih.goveuropeanreview.orgtandfonline.comresearchgate.netnih.gov | Animal Studies |
| Neurodegenerative Diseases | Shown to reduce neuroinflammation and improve cognitive function in a mouse model of Alzheimer's disease. researchgate.net Potential to counteract age-related behavioral and brain oxidative stress conditions. researchgate.netsciforum.net | Animal Studies |
| Lymphedema | Effectively reduced acute lymphedema in animal models, possibly by enhancing macrophage-mediated proteolysis. nih.govsemanticscholar.org Clinical studies show normalization of lymph flow in chronic venous disease. nih.gov | Animal and Clinical Studies |
Q & A
Q. What established methodologies are used to assess the antioxidant effects of Calcium Dobesilate Hydrate in experimental models?
Researchers typically measure oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH) in serum or tissue samples. In vivo models, such as postoperative adhesion studies in rodents, evaluate lipid peroxidation and antioxidant enzyme activity via spectrophotometry. Histopathological assessments of inflammation and fibrosis are also critical .
Q. Which experimental models are appropriate for studying this compound’s impact on diabetic retinopathy?
Clinical trials and pilot studies often use patients with mild-to-moderate non-proliferative diabetic retinopathy (NPDR). Outcomes include retinal thickness (via optical coherence tomography) and visual acuity. Animal models, such as streptozotocin-induced diabetic rats, assess blood-retinal barrier integrity and capillary permeability .
Q. What analytical techniques are recommended to quantify this compound in biological samples?
High-performance liquid chromatography (HPLC) is preferred for specificity, particularly to avoid interference in uric acid assays. Liquid chromatography-isotope dilution mass spectrometry (LC-IDMS/MS) serves as a reference method for validation. Enzymatic assays (e.g., uricase-peroxidase) require cross-validation due to potential negative interference .
Q. What molecular mechanisms are hypothesized for this compound’s modulation of capillary permeability?
The compound stabilizes capillary basement membranes by inhibiting endothelial hyperpermeability. Proposed pathways include downregulation of pro-inflammatory cytokines (e.g., NF-κB) and suppression of oxidative stress via free radical scavenging. These effects are linked to improved erythrocyte flexibility and reduced edema .
Advanced Research Questions
Q. How should researchers address discrepancies in hemorheological parameter improvements when evaluating efficacy?
In studies where only erythrocyte flexibility shows significant improvement (e.g., post-CABG trials), prioritize multivariate analysis to identify confounding variables. Use stratified randomization to control for baseline differences in hematocrit or plasma viscosity. Sensitivity analysis can clarify whether non-significant parameters (e.g., platelet aggregation) lack statistical power or biological relevance .
Q. What considerations are critical for designing longitudinal studies on this compound’s long-term effects in chronic venous insufficiency (CVI)?
Include endpoints like relative/absolute limb volume changes and quality-of-life (QoL) metrics. Use a placebo-controlled, double-blind design with ≥24-week follow-up to capture delayed effects. Meta-analyses should standardize inclusion criteria (e.g., CEAP classification) and account for heterogeneity in dosing regimens .
Q. How can statistical methods optimize analysis of renal function parameters in transplant patients with chronic allograft dysfunction?
Apply repeated-measures ANOVA to track 24-hour urinary protein and serum creatinine over time. Adjust for immunosuppressant interactions using mixed-effects models. Independent sample t-tests compare treatment vs. control groups, while Bonferroni correction mitigates Type I errors in multi-parameter analyses .
Q. What strategies mitigate this compound’s interference in uric acid assays during pharmacokinetic studies?
Replace peroxidase-coupled assays with UV spectrophotometry or LC-IDMS/MS for uric acid quantification. Validate HPLC methods to resolve co-eluting metabolites. In crossover studies, stagger drug administration and sampling times to isolate interference periods .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots in meta-analyses to detect publication bias. For conflicting oxidative stress data, compare tissue-specific vs. systemic markers .
- Experimental Design : In diabetic models, standardize glycemic control across cohorts to isolate drug effects from metabolic variability .
- Statistical Reporting : Adhere to CONSORT guidelines for clinical trials and include effect sizes with confidence intervals to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
